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  • Product: N-(6-Fluoropyridin-2-YL)benzamide
  • CAS: 1260804-02-1

Core Science & Biosynthesis

Foundational

N-(6-Fluoropyridin-2-YL)benzamide: In Vitro Mechanism of Action and Pharmacophore Dynamics in Targeted Kinase Inhibition

Executive Summary In the landscape of modern rational drug design, specific chemical fragments are engineered to solve complex biochemical challenges. N-(6-fluoropyridin-2-yl)benzamide is a highly optimized pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern rational drug design, specific chemical fragments are engineered to solve complex biochemical challenges. N-(6-fluoropyridin-2-yl)benzamide is a highly optimized pharmacophore primarily utilized as a hinge-binding anchor in targeted covalent inhibitors (TCIs), most notably against Bruton’s Tyrosine Kinase (BTK)[1]. This technical whitepaper dissects the in vitro mechanism of action (MoA) of this moiety, exploring the structural biology rationale behind its design, its downstream signaling impact, and the self-validating experimental workflows required to quantify its efficacy.

Structural Biology & Pharmacophore Rationale

To understand the MoA of N-(6-fluoropyridin-2-yl)benzamide, one must analyze its structural components and how they interact with the kinase orthosteric pocket.

  • The Pyridine Core (Hinge Binder): The pyridine nitrogen acts as a critical hydrogen bond acceptor. In the context of BTK, it forms a canonical hydrogen bond with the backbone amide of the hinge residue Met477. This interaction anchors the molecule within the ATP-binding site[2].

  • The Fluorine Substitution (Position 6): The inclusion of a highly electronegative fluorine atom adjacent to the pyridine nitrogen is a deliberate medicinal chemistry strategy. The strong inductive electron-withdrawing effect of fluorine lowers the pKa of the pyridine nitrogen, significantly reducing its basicity. This modification enhances passive membrane permeability, minimizes hERG channel liabilities (cardiotoxicity), and provides metabolic shielding against cytochrome P450 (CYP) oxidation[3][4]. Furthermore, the fluorine atom can engage in orthogonal multipolar interactions with the protein backbone, stabilizing the binding conformation.

  • The Benzamide Linkage: The amide bond provides a rigid, directional vector. It locks the conformation of the molecule, directing the attached scaffold (which typically contains a Michael acceptor, such as an acrylamide) precisely toward the solvent-exposed front pocket and the nucleophilic Cys481 residue of BTK[5].

In Vitro Mechanism of Action (MoA)

When integrated into a larger TCI framework, the N-(6-fluoropyridin-2-yl)benzamide moiety drives a two-step mechanism of action:

  • Reversible Target Engagement ( KI​ ): The fluoropyridine moiety outcompetes intracellular ATP to bind reversibly at the kinase hinge region. The benzamide linkage ensures the molecule adopts a "U-shaped" or extended conformation, depending on the specific kinase pocket topology.

  • Covalent Inactivation ( kinact​ ): Once anchored, the spatial proximity dictated by the benzamide vector allows an attached electrophilic warhead to undergo a Michael addition with the thiolate of Cys481. This forms an irreversible covalent bond, permanently inactivating the enzyme[5].

  • Downstream Signaling Abrogation: By permanently inactivating BTK, the compound blocks B-cell receptor (BCR) signaling. This prevents the phosphorylation of Phospholipase C gamma 2 (PLCγ2), halting intracellular calcium flux and downstream NF-κB activation, ultimately driving malignant B-cells into apoptosis[2].

BTK_Signaling BCR B-Cell Receptor (BCR) LYN LYN / SYK Kinases BCR->LYN BTK Bruton's Tyrosine Kinase (BTK) LYN->BTK PLCg2 PLCγ2 Phosphorylation BTK->PLCg2 Inhibitor N-(6-Fluoropyridin-2-YL)benzamide Inhibitor->BTK Hinge Binding CaFlux Calcium Flux PLCg2->CaFlux NFKB NF-κB Activation CaFlux->NFKB

Diagram 1: BCR-BTK signaling cascade and targeted inhibition by the fluoropyridine pharmacophore.

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of compounds utilizing this pharmacophore, standard IC50 measurements are insufficient due to the time-dependent nature of covalent inhibition. The following self-validating workflows establish true kinetic parameters.

Protocol A: Biochemical TR-FRET Kinase Assay (Determining kinact​/KI​ )

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over radiometric assays because its ratiometric readout eliminates compound autofluorescence artifacts. Pre-incubation is critical to capture the time-dependent shift in potency characteristic of covalent inhibitors.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.

  • Time-Dependent Incubation: Incubate 0.5 nM recombinant BTK enzyme with the compound at varying time intervals (e.g., 10, 30, 60, and 120 minutes) at room temperature.

  • Reaction Initiation: Add ATP (at its apparent Km​ of 10 µM) and a biotinylated poly-GAT peptide substrate to initiate the kinase reaction.

  • Signal Acquisition: Stop the reaction after 30 minutes using an EDTA-containing buffer (to chelate Mg²⁺). Add a Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the FRET signal (665 nm / 615 nm ratio).

  • Self-Validation Check: Calculate the Z'-factor using DMSO (vehicle) and 10 µM Ibrutinib (positive control). The assay is only deemed valid if Z' > 0.6.

Protocol B: Cellular Target Engagement via NanoBRET

Causality: Biochemical assays lack physiological ATP levels (which are millimolar in cells) and cellular membranes. NanoBRET confirms that the fluoropyridine moiety successfully permeates the cell membrane and competes with endogenous ATP in a living system.

  • Transfection: Transiently transfect HEK293 cells with a BTK-NanoLuc fusion plasmid.

  • Tracer Addition: Add a cell-permeable fluorescent tracer known to bind the BTK ATP pocket.

  • Compound Treatment: Treat cells with the test compound for 2 hours. If the compound engages the target, it displaces the tracer, resulting in a quantifiable reduction in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Self-Validation Check: Utilize a non-binding structural analog (e.g., a compound lacking the critical pyridine nitrogen) as a negative control to rule out non-specific membrane disruption or luciferase inhibition.

Assay_Workflow Compound Compound Prep (Serial Dilution) Incubation Target Incubation (Time-dependent) Compound->Incubation Readout TR-FRET / NanoBRET Signal Acquisition Incubation->Readout Analysis Kinetic Analysis (IC50, Kinact/KI) Readout->Analysis

Diagram 2: Self-validating in vitro assay workflow for evaluating covalent kinase inhibitors.

Quantitative Data Presentation (Structure-Activity Relationship)

The table below summarizes representative in vitro data illustrating the Structure-Activity Relationship (SAR) causality of the fluorine substitution within the pharmacophore. The addition of the fluorine atom strictly improves cellular permeability and metabolic stability without sacrificing biochemical potency.

Compound MotifBiochemical IC50 (60 min) kinact​/KI​ ( M−1s−1 )Cellular NanoBRET IC50Intrinsic Clearance ( CLint​ )
N-(pyridin-2-yl)benzamide (Non-Fluorinated)2.1 nM4.5 x 10^4145 nM> 150 µL/min/mg
N-(6-fluoropyridin-2-yl)benzamide (Fluorinated)1.8 nM5.1 x 10^412 nM< 20 µL/min/mg
N-phenylbenzamide (No Hinge Binder)> 10,000 nMN/A> 10,000 nMN/A

Note: Data is representative of typical SAR trends observed when optimizing fluoropyridine hinge binders in covalent kinase inhibitors.

References

1.[1] Title: US20190352276A1 - Inhibitors of bruton's tyrosine kinase Source: Google Patents URL:

2.[3] Title: Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif Source: PubMed Central (PMC) URL: [Link]

3.[4] Title: Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications Source: PubMed Central (PMC) URL: [Link]

4.[5] Title: US11554118B2 - Bruton's tyrosine kinase inhibitors Source: Google Patents URL:

5.[2] Title: EP3240542B1 - BTK INHIBITORS Source: European Patent Office URL:

Sources

Exploratory

Pharmacokinetic Properties of N-(6-Fluoropyridin-2-YL)benzamide: A Technical Whitepaper on Scaffold Dynamics and ADME Profiling

Executive Summary In modern drug discovery, the rational design of small molecules relies heavily on the use of privileged scaffolds to optimize both pharmacodynamics and pharmacokinetics (PK). N-(6-Fluoropyridin-2-yl)be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rational design of small molecules relies heavily on the use of privileged scaffolds to optimize both pharmacodynamics and pharmacokinetics (PK). N-(6-Fluoropyridin-2-yl)benzamide is a highly versatile structural fragment frequently embedded in advanced targeted therapeutics, including Bruton's tyrosine kinase (BTK) inhibitors[1].

This whitepaper provides an in-depth technical analysis of the pharmacokinetic properties inherent to this specific chemical motif. By dissecting the structural determinants of the 6-fluoropyridine ring and the benzamide linkage, we delineate how this fragment influences metabolic stability, membrane permeability, and clearance. Furthermore, we outline field-proven, self-validating in vitro protocols required to accurately profile its ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Structural Determinants of Pharmacokinetics

The PK profile of N-(6-Fluoropyridin-2-yl)benzamide is dictated by the complex interplay of its three primary structural features: the fluorine substituent, the pyridine core, and the amide linkage.

The 6-Fluoropyridine Moiety

The pyridine scaffold is a cornerstone of medicinal chemistry, offering improved aqueous solubility over highly lipophilic phenyl rings by acting as a versatile hydrogen bond acceptor[2]. However, unsubstituted or basic pyridines often coordinate with the heme iron of Cytochrome P450 (CYP) enzymes (causing CYP inhibition) or bind to the hERG potassium channel (leading to cardiotoxicity).

The strategic incorporation of a fluorine atom at the 6-position elegantly resolves these liabilities[3]:

  • pKa Modulation: Fluorine is highly electronegative. Through a strong inductive electron-withdrawing effect, it significantly lowers the pKa of the adjacent pyridine nitrogen. This reduced basicity mitigates hERG binding affinity and prevents unwanted CYP coordination.

  • Metabolic Shielding: The 6-position of a 2-aminopyridine is a notorious "soft spot" for CYP-mediated oxidation. The exceptionally strong C-F bond (approx. 116 kcal/mol) effectively blocks aromatic hydroxylation at this site, shunting metabolism away from rapid Phase I clearance[3].

  • Lipophilicity & Permeability: Fluorine increases the overall lipophilicity (LogD) of the fragment, which enhances passive transcellular diffusion across the intestinal epithelium and the blood-brain barrier (BBB).

The Benzamide Linkage

While the amide bond provides conformational rigidity—locking the molecule into a favorable geometry for target engagement—it introduces a specific pharmacokinetic vulnerability. Benzamides are highly susceptible to hydrolytic cleavage by ubiquitous hepatic and plasma amidases and carboxylesterases[4]. This hydrolysis operates entirely independently of the CYP450 oxidative pathways, necessitating specialized in vitro screening protocols to accurately predict in vivo clearance.

MetabolicPathway Parent N-(6-Fluoropyridin-2-yl)benzamide Amidase Hepatic Amidases (Hydrolytic Cleavage) Parent->Amidase Major Pathway CYP450 CYP450 Enzymes (Oxidative Metabolism) Parent->CYP450 Minor Pathway Metab1 6-Fluoropyridin-2-amine + Benzoic Acid Amidase->Metab1 Metab2 Aromatic Hydroxylation (Phenyl Ring) CYP450->Metab2 Block Blocked by 6-Fluoro (No 6-hydroxylation) CYP450->Block

Major and minor metabolic biotransformation pathways of N-(6-Fluoropyridin-2-yl)benzamide.

Quantitative Pharmacokinetic Parameters

To contextualize the behavior of this fragment in a biological system, the following tables summarize its theoretical physicochemical properties and expected in vitro ADME profile.

Table 1: Physicochemical Properties
PropertyPredicted ValuePharmacokinetic Implication
Molecular Weight 216.21 g/mol Highly optimal for oral absorption (Lipinski's Rule of 5 compliant).
cLogP ~2.1 - 2.5Balanced lipophilicity ensures membrane permeability without excessive tissue retention.
Topological Polar Surface Area 41.1 ŲExcellent for passive diffusion; highly favorable for CNS penetration if required.
pKa (Pyridine Nitrogen) ~1.5 - 2.0Fluorine significantly reduces basicity, mitigating hERG liability and altering pH-dependent solubility.
Table 2: Representative In Vitro ADME Profile
ParameterAssay SystemExpected OutcomeMechanistic Driver
Intrinsic Clearance ( CLint​ ) Human Liver MicrosomesModerate to HighAmidase-mediated hydrolysis of the benzamide bond[4].
Apparent Permeability ( Papp​ ) Caco-2 Cells> 10 × 10⁻⁶ cm/sHigh lipophilicity and low TPSA promote rapid transcellular passive diffusion.
Plasma Protein Binding Equilibrium Dialysis70% - 85%Moderate lipophilicity prevents excessive sequestration by human serum albumin.

In Vitro ADME Profiling Protocols

To accurately assess the PK properties of benzamide derivatives, standard screening cascades must be modified. The following protocols are designed as self-validating systems to ensure scientific integrity and isolate specific mechanisms of clearance.

PKWorkflow Step1 Physicochemical Profiling (LogD, pKa) Step2 In Vitro Stability (HLM/RLM +/- NADPH) Step1->Step2 Step3 Permeability (Caco-2 Transwell) Step2->Step3 Step4 In Vivo PK (Rodent IV/PO) Step3->Step4

Sequential preclinical pharmacokinetic screening cascade for benzamide derivatives.

Protocol A: Differentiating Phase I Oxidation from Hydrolysis (Microsomal Stability)

Causality: Because the benzamide linkage is prone to amidase cleavage, standard microsomal assays (which focus on CYP450 activity) can yield misleading results. By running the assay with and without the cofactor NADPH, we can successfully isolate NADPH-dependent CYP oxidation from NADPH-independent amidase hydrolysis[4].

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Incubation Setup: In a 96-well plate, add HLM (final protein concentration 0.5 mg/mL) and N-(6-Fluoropyridin-2-yl)benzamide (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation (Self-Validating Step):

    • Test Wells: Add NADPH regenerating system (initiates CYP activity).

    • Control Wells: Add an equivalent volume of buffer (isolates amidase activity).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) for both conditions.

Protocol B: Caco-2 Permeability Assessment

Causality: The fluorinated pyridine ring significantly enhances lipophilicity. To validate whether this translates to high oral absorption, a bidirectional Caco-2 transwell assay is utilized to measure both passive diffusion and potential active efflux.

Step-by-Step Methodology:

  • Monolayer Validation: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days. Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Crucial: Only wells with TEER > 250 Ω·cm² are used, ensuring tight junction integrity and preventing false-positive paracellular leakage.

  • Dosing:

    • Apical to Basolateral (A-B): Add 10 µM of the compound in HBSS buffer (pH 6.5) to the apical chamber.

    • Basolateral to Apical (B-A): Add 10 µM of the compound in HBSS buffer (pH 7.4) to the basolateral chamber.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Extract samples from the receiver chambers.

  • Quantification: Analyze via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ). An efflux ratio < 2.0 indicates the compound is not a significant substrate for P-glycoprotein (P-gp).

Conclusion

N-(6-Fluoropyridin-2-yl)benzamide represents a masterful exercise in structural optimization. The incorporation of the 6-fluoro substituent effectively neutralizes the inherent liabilities of the pyridine ring—lowering basicity, preventing hERG binding, and blocking CYP450-mediated oxidation at the 6-position[3]. While the molecule boasts excellent predicted permeability and solubility, drug development professionals must remain vigilant regarding its primary metabolic vulnerability: amidase-mediated hydrolysis of the benzamide bond[4]. By deploying rigorously controlled, NADPH-differentiated in vitro assays, researchers can accurately map its clearance pathways and leverage this privileged scaffold in the design of next-generation therapeutics.

References

  • US Patent 20190352276A1: Inhibitors of bruton's tyrosine kinase. Google Patents. Available at:[1]

  • Gillis, E. P., et al. (2015): Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, PubMed. Available at:[Link][3]

Sources

Foundational

N-(6-Fluoropyridin-2-YL)benzamide: Structural Dynamics, Synthesis, and Applications in Targeted Therapeutics

Executive Summary N-(6-Fluoropyridin-2-yl)benzamide is a privileged structural motif widely utilized in advanced medicinal chemistry and agrochemical development. Characterized by a benzamide core coupled to a stereoelec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(6-Fluoropyridin-2-yl)benzamide is a privileged structural motif widely utilized in advanced medicinal chemistry and agrochemical development. Characterized by a benzamide core coupled to a stereoelectronically modulated 6-fluoropyridine ring, this scaffold serves as a critical intermediate in the synthesis of highly selective kinase inhibitors—most notably Bruton's Tyrosine Kinase (BTK) inhibitors[1]—and novel pesticidal agents[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating synthetic methodology, and its mechanistic role in modern drug discovery.

Physicochemical Profiling & Structural Dynamics

The integration of a fluorine atom at the 6-position of the pyridine ring fundamentally alters the molecule's physicochemical profile. Fluorine's strong inductive electron-withdrawing effect (-I) depletes electron density from the adjacent pyridine nitrogen. This effectively lowers the basicity (pKa) of the nitrogen, preventing its protonation at physiological pH. Consequently, this enhances the overall lipophilicity and passive membrane permeability of the molecule. Furthermore, the robust C–F bond acts as a metabolic shield, preventing rapid cytochrome P450-mediated oxidation at the 6-position.

Quantitative Data Summary
PropertyValue
IUPAC Name N-(6-fluoropyridin-2-yl)benzamide
Molecular Formula C12H9FN2O
Molecular Weight 216.21 g/mol [3]
Exact Mass 216.0699 g/mol [4]
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 2 (Carbonyl O, Pyridine N)
Rotatable Bonds 2

Synthetic Methodology: A Self-Validating Protocol

The synthesis of N-(6-fluoropyridin-2-yl)benzamide relies on the highly chemoselective amidation of 2-amino-6-fluoropyridine. The protocol below is designed to maximize yield while suppressing competitive di-acylation.

Synthesis SM1 2-Amino-6-fluoropyridine Reaction Amidation (DIPEA, DCM, 0°C to RT) SM1->Reaction SM2 Benzoyl Chloride SM2->Reaction Product N-(6-Fluoropyridin-2-yl)benzamide Reaction->Product

Fig 1: Step-by-step synthetic workflow for N-(6-Fluoropyridin-2-yl)benzamide via direct amidation.

Step-by-Step Experimental Procedure
  • Reagents: 2-Amino-6-fluoropyridine (1.0 eq), Benzoyl chloride (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Anhydrous Dichloromethane (DCM).

  • Step 1: Preparation. Dissolve 2-amino-6-fluoropyridine in anhydrous DCM under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the highly electrophilic benzoyl chloride into unreactive benzoic acid, which would stall the reaction.

  • Step 2: Base Addition. Add DIPEA to the stirring solution.

    • Causality: DIPEA is chosen over weaker or less hindered bases because its steric bulk prevents it from acting as a nucleophile. It efficiently scavenges the HCl byproduct generated during the acylation, driving the reaction forward without degrading the acyl chloride.

  • Step 3: Electrophile Introduction. Cool the reaction vessel to 0 °C using an ice bath. Add benzoyl chloride dropwise over 15 minutes.

    • Causality: The amidation reaction is highly exothermic. Dropwise addition at low temperatures controls the reaction kinetics, strongly favoring mono-acylation and suppressing the formation of the N,N-dibenzoyl-6-fluoropyridin-2-amine byproduct.

  • Step 4: Propagation & Workup. Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Applications in Targeted Therapeutics & Agrochemicals

Bruton's Tyrosine Kinase (BTK) Inhibition

N-(6-Fluoropyridin-2-yl)benzamide is a foundational building block for synthesizing covalent and non-covalent BTK inhibitors, such as the clinical candidate BCD-BTK-223[1]. BTK is a critical kinase node in the B-cell receptor (BCR) signaling cascade. By integrating this fluorinated scaffold, medicinal chemists can exploit the fluorine atom to form orthogonal multipolar interactions within the kinase hinge region, locking the inhibitor into a bioactive conformation.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Inhibitor N-(6-Fluoropyridin-2-yl)benzamide Derivatives (e.g., BCD-BTK-223) Inhibitor->BTK Targeted Inhibition NFkB NF-κB / Cell Proliferation PLCg2->NFkB

Fig 2: BTK signaling cascade and targeted inhibition by N-(6-Fluoropyridin-2-yl)benzamide derivatives.

Agrochemical Utility

Beyond oncology and immunology, this structural motif has demonstrated significant utility in the agricultural sector. Derivative molecules incorporating the N-(6-fluoropyridin-2-yl)benzamide architecture exhibit potent insecticidal, acaricidal, and nematicidal activity against pests in the phyla Arthropoda, Mollusca, and Nematoda[2]. The fluorinated pyridine ring enhances environmental stability and cuticular penetration in target pests.

Crystallographic Interaction Landscapes

In solid-state chemistry and crystal engineering, fluorobenzamide isomers are utilized to map complex interaction landscapes and isomorphous behavior[5]. While fluorine is traditionally viewed as a poor hydrogen-bond acceptor in aqueous environments, crystallographic studies of fluorobenzamide isomer grids reveal that it frequently participates in weak C–H···F halogen bonding or orthogonal multipolar interactions within crystal lattices. These subtle stereoelectronic variations dictate the primary intermolecular hydrogen-bonding networks, fundamentally altering the compound's solid-state packing, polymorph stability, and dissolution rates—critical parameters for pharmaceutical formulation[5].

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Exploratory

An In-Depth Technical Guide to Receptor Binding Affinity Assays for N-(6-Fluoropyridin-2-YL)benzamide

Prepared by: A Senior Application Scientist Introduction: Charting the Pharmacological Profile of a Novel Benzamide Derivative The compound N-(6-Fluoropyridin-2-YL)benzamide belongs to the benzamide class, a scaffold kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: A Senior Application Scientist

Introduction: Charting the Pharmacological Profile of a Novel Benzamide Derivative

The compound N-(6-Fluoropyridin-2-YL)benzamide belongs to the benzamide class, a scaffold known for a wide array of pharmacological activities, including but not limited to roles as histone deacetylase (HDAC) inhibitors, antipsychotics, and antiemetics[1][2]. The introduction of a fluorinated pyridine ring suggests unique electronic and pharmacokinetic properties that warrant a thorough investigation of its biological targets.

This guide serves as a comprehensive technical framework for researchers, scientists, and drug development professionals aiming to characterize the receptor binding affinity of N-(6-Fluoropyridin-2-YL)benzamide. Rather than a rigid protocol, this document provides the strategic and methodological rationale required to develop and execute robust, self-validating binding assays. We will proceed from foundational principles and assay selection to detailed experimental protocols and data interpretation, empowering researchers to elucidate the compound's mechanism of action and therapeutic potential.

Part 1: Foundational Principles of Receptor-Ligand Interactions

Receptor binding assays are the gold standard for quantifying the interaction between a ligand (like N-(6-Fluoropyridin-2-YL)benzamide) and its target receptor[3][4]. These assays are governed by the Law of Mass Action, which describes the equilibrium between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR).

The primary outputs of these assays are key affinity and density parameters:

  • K_d (Equilibrium Dissociation Constant): Represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower K_d signifies a higher binding affinity[5].

  • B_max (Maximum Receptor Density): The total concentration of receptor binding sites in the preparation, typically expressed as fmol/mg protein or sites/cell [6].

  • IC_50 (Half Maximal Inhibitory Concentration): The concentration of a competing test compound that displaces 50% of the specific binding of a radioligand.

  • K_i (Inhibition Constant): The affinity of the competing test compound for the receptor, calculated from the IC_50 value. It is a more absolute measure of affinity than the IC_50[3].

G Sat_Assay Sat_Assay Kd_Bmax Kd_Bmax Sat_Assay->Kd_Bmax Directly Measures Ki Ki Kd_Bmax->Ki Required for Calculation Comp_Assay Comp_Assay IC50 IC50 Comp_Assay->IC50 Directly Measures IC50->Ki Cheng-Prusoff Equation

Part 2: Assay Format Selection and Development

The initial and most critical choice is the assay format. This decision depends on the nature of the receptor (membrane-bound vs. soluble) and throughput requirements.

Filtration Assay (The Classic Approach)

This method physically separates receptor-bound radioligand from unbound radioligand via vacuum filtration. It is highly robust for membrane-bound receptors, as the membranes are trapped on glass fiber filters[3].

Causality: The choice of a filtration assay is predicated on the assumption that the target receptor is embedded in a cell membrane that can be easily isolated and captured. Its primary advantage is the direct and unambiguous separation of bound from free ligand, minimizing sources of background noise.

Scintillation Proximity Assay (SPA) (Homogeneous Format)

SPA offers a significant workflow advantage by eliminating the need for a physical separation step[7][8]. In this format, the receptor is immobilized onto microscopic beads containing a scintillant. Only radioligand that binds to the receptor comes into close enough proximity to the bead to excite the scintillant and produce a detectable light signal[9][10].

Causality: SPA is chosen for high-throughput screening (HTS) applications where speed and automation are paramount[8]. The elimination of wash steps reduces variability and sample loss. It is also adaptable for both membrane-bound and soluble receptors, depending on the bead chemistry used[3].

FeatureFiltration AssayScintillation Proximity Assay (SPA)
Principle Physical separation of bound vs. free radioligandProximity-based light emission; no separation needed
Throughput Moderate to HighHigh to Very High
Receptor Type Primarily membrane-bound[3]Soluble and membrane-bound[3]
Key Advantage Gold standard robustness, direct measurement[3]Homogeneous, fewer steps, automatable[7][8]
Consideration Requires vacuum manifold; potential for sample loss during washesPotential for compound interference with light signal; requires specific beads

Part 3: Detailed Experimental Protocols

The following protocols provide a self-validating framework. A researcher must first characterize the binding of a known high-affinity radioligand to the target receptor (Saturation Assay) before evaluating the competitive potential of N-(6-Fluoropyridin-2-YL)benzamide (Competition Assay).

Prerequisite: Receptor Membrane Preparation

This protocol is foundational for any filtration-based assay using a membrane-bound receptor.

  • Cell/Tissue Lysis: Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, with protease inhibitors).

  • Centrifugation: Perform a low-speed spin (1,000 x g) to remove nuclei and large debris.

  • Membrane Pelleting: Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.

  • Washing: Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation to wash the membranes.

  • Final Preparation & Storage: Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose).

  • Protein Quantification (Self-Validation Step): Determine the protein concentration of the membrane preparation using a standard method like the Pierce® BCA assay. This is critical for normalizing data and ensuring assay reproducibility[11]. Aliquot and store at -80°C.

Protocol 1: Saturation Binding Assay

Objective: To determine the K_d and B_max of a suitable radioligand for the target receptor. This validates the receptor preparation and provides essential parameters for the competition assay[5][6].

G start Start prep Prepare Receptor Membranes start->prep setup Set up 96-well plate (Total & Non-specific Binding tubes) prep->setup add_reagents Add Membranes, Buffer/NSB Ligand, and varying concentrations of Radioligand setup->add_reagents incubate Incubate to Equilibrium (e.g., 60 min at 30°C) add_reagents->incubate filter Rapid Vacuum Filtration (GF/C filters) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counter) wash->count analyze Data Analysis: Plot Specific Binding vs. [Radioligand] count->analyze end analyze->end

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, designate triplicate wells for each radioligand concentration. For each concentration, set up "Total Binding" and "Non-specific Binding" (NSB) wells[5].

  • Reagent Addition (Final Volume typically 250 µL):

    • Total Binding Wells: Add 150 µL of diluted membrane preparation (e.g., 50-120 µg protein), 50 µL of assay buffer, and 50 µL of radioligand at varying concentrations (e.g., 0.1 to 20 nM)[11].

    • NSB Wells: Add 150 µL of membrane preparation, 50 µL of a high concentration of an unlabeled competing ligand (to saturate receptors), and 50 µL of the same varying radioligand concentrations[5][12].

  • Incubation: Incubate the plate with gentle agitation (e.g., 60 minutes at 30°C). The exact time and temperature must be optimized to ensure equilibrium is reached[6].

  • Termination & Filtration: Stop the reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand[12].

  • Counting: Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = (Total Binding cpm) - (NSB cpm).

    • Plot Specific Binding (fmol/mg protein) against the concentration of the radioligand.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site saturation binding model to derive the K_d and B_max values[6][12].

Protocol 2: Competition Binding Assay

Objective: To determine the affinity (K_i) of N-(6-Fluoropyridin-2-YL)benzamide by measuring its ability to compete with a fixed concentration of the validated radioligand[3][4].

G start Start prep Use Validated Receptor Membranes & Radioligand K_d start->prep setup Set up 96-well plate (Total, NSB, & Competition wells) prep->setup add_reagents Add Membranes, fixed [Radioligand], and varying concentrations of N-(6-Fluoropyridin-2-YL)benzamide setup->add_reagents incubate Incubate to Equilibrium (Optimized Conditions) add_reagents->incubate filter Rapid Vacuum Filtration (GF/C filters) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counter) wash->count analyze Data Analysis: Plot % Specific Binding vs. log[Test Compound] count->analyze end analyze->end

Step-by-Step Methodology:

  • Plate Setup: Prepare a 96-well plate with wells for Total Binding (no competitor), NSB, and a range of concentrations of the test compound, N-(6-Fluoropyridin-2-YL)benzamide.

  • Reagent Addition (Final Volume typically 250 µL):

    • To all wells (except blanks), add 150 µL of diluted membrane preparation.

    • Add 50 µL of serially diluted N-(6-Fluoropyridin-2-YL)benzamide (typically spanning a 5-log unit range). Add buffer for Total Binding wells and a saturating concentration of another unlabeled ligand for NSB wells.

    • Add 50 µL of the radioligand at a fixed concentration, ideally at or near its K_d value determined in the saturation assay[6].

  • Incubation, Filtration, and Counting: Follow steps 3-6 from the Saturation Binding Assay protocol, using the pre-optimized conditions.

  • Data Analysis:

    • Calculate the percent specific binding at each concentration of N-(6-Fluoropyridin-2-YL)benzamide.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC_50 value[11].

    • Self-Validation & Final Calculation: Convert the IC_50 to the K_i using the Cheng-Prusoff equation , which corrects for the concentration of radioligand used. This provides a more accurate measure of the test compound's affinity. K_i = IC_50 / (1 + ([L]/K_d)) Where:

      • [L] = Concentration of the radioligand used in the assay.

      • K_d = Dissociation constant of the radioligand (determined from Protocol 1).

Part 4: Data Presentation and Interpretation

All quantitative data should be summarized for clarity and comparison.

ParameterDescriptionDetermined FromTypical Units
K_d Affinity of the radioligand for the receptor.Saturation AssaynM
B_max Density of receptors in the sample.Saturation Assayfmol/mg protein
IC_50 Potency of N-(6-Fluoropyridin-2-YL)benzamide.Competition AssaynM or µM
K_i Affinity of N-(6-Fluoropyridin-2-YL)benzamide.Competition Assay (calculated)nM or µM
Hill Slope (n_H) Slope of the competition curve; values ≠ 1 may indicate complex binding.Competition AssayUnitless

A K_i value in the nanomolar range would suggest high-affinity binding, making N-(6-Fluoropyridin-2-YL)benzamide a potent ligand for the tested receptor. A value in the micromolar range indicates lower affinity. These results are foundational for guiding further drug development efforts, including structure-activity relationship (SAR) studies and in vivo efficacy models.

References

  • Radioligand Binding Assay. 3

  • Data Sheet Radioligand Binding Assay Protocol.

  • Scintillation Proximity Assays. 7

  • Scintillation proximity assay. 9

  • Radioligand binding assays. 12

  • Scintillation proximity assay. 13

  • Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. 8

  • Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites. 11

  • Scintillation proximity assay. What it is, how it works and what it is used for. 10

  • Radioligand binding methods: practical guide and tips. [Source Not Available]
  • Evaluating Receptor Binding Affinity: Application Notes & Protocols. 5

  • Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. 14

  • Radioligand Binding Assay. 4

  • Receptor Binding Assays for HTS and Drug Discovery. 6

  • Receptor-Ligand Binding Assays. 15

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. 16

  • The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. 17

  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. 18

  • N‐pyridin‐2‐yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. 19

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. 20

  • Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. 1

  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. 21

  • 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. 22

  • Synthesis of N‐(Pyridin‐2‐yl)benzamide. 23

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. 2

  • Benzamides can stimulate as well as inhibit the activity of nuclear ADP-ribosyltransferase. 24

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. 25

Sources

Foundational

Metabolite Identification of N-(6-Fluoropyridin-2-YL)benzamide: A Strategic Approach

An In-Depth Technical Guide for Drug Development Professionals Abstract The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides a comprehensive, technically-grounded framework for the identification and characterization of metabolites of N-(6-Fluoropyridin-2-YL)benzamide, a compound featuring a fluorinated pyridine ring linked to a benzamide moiety. This structure presents specific metabolic possibilities that demand a systematic and mechanistically-informed approach. We will move beyond a simple listing of procedures to explore the scientific rationale behind each experimental choice, from predictive metabolism and in vitro model selection to advanced analytical characterization. This document is intended for researchers and scientists in drug development, offering field-proven insights to construct a robust and self-validating metabolite identification workflow.

Foundational Principles: Predicting Metabolic Hotspots

Before initiating any experimental work, a thorough analysis of the parent molecule's structure is essential to predict likely sites of metabolic transformation. This predictive step informs experimental design and focuses data analysis. N-(6-Fluoropyridin-2-YL)benzamide contains three key structural features: a benzoyl ring, an amide linkage, and a 6-fluoropyridine ring.

  • Impact of Fluorination: The incorporation of fluorine into pharmaceutical compounds is a common strategy to enhance metabolic stability.[1][2] The strong carbon-fluorine bond is generally resistant to cleavage. Its high electronegativity can also influence the electronic properties of the pyridine ring, potentially deactivating it towards oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] However, metabolic defluorination, while less common, can occur, leading to reactive intermediates.[3]

  • Likely Metabolic Pathways (Phase I):

    • Aromatic Hydroxylation: The unsubstituted positions on both the benzoyl and pyridine rings are potential sites for CYP-mediated hydroxylation. The para-position of the benzoyl ring is often a favored site.

    • Amide Hydrolysis: The amide bond represents a potential site for cleavage by amidase enzymes, which would break the molecule into 6-fluoro-2-aminopyridine and benzoic acid.

    • N-Oxidation: The pyridine nitrogen is a potential site for oxidation, forming an N-oxide metabolite.

  • Phase II Conjugation: If Phase I metabolites with newly formed hydroxyl groups are generated, they are likely to undergo subsequent Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.

The following diagram illustrates the predicted primary metabolic pathways for N-(6-Fluoropyridin-2-YL)benzamide.

Metabolic_Pathways Parent N-(6-Fluoropyridin-2-YL)benzamide M1 Aromatic Hydroxylation (Benzoyl Ring) Parent->M1 CYP450 M2 Aromatic Hydroxylation (Pyridine Ring) Parent->M2 CYP450 M3 Amide Hydrolysis Parent->M3 Amidase M4 N-Oxidation Parent->M4 CYP450 / FMO M5 Glucuronide Conjugate (Phase II) M1->M5 UGT M2->M5 UGT M6_frag1 6-Fluoro-2-aminopyridine M3->M6_frag1 M6_frag2 Benzoic Acid M3->M6_frag2

Caption: Predicted Phase I and Phase II metabolic pathways for N-(6-Fluoropyridin-2-YL)benzamide.

Experimental Design: Selecting the Right In Vitro System

The choice of an in vitro system is a critical decision that balances metabolic completeness with experimental simplicity. The goal is to select a system that reliably recapitulates in vivo metabolism. The workflow should be designed as a tiered approach, starting with a broad screening system and progressing to more specific assays to answer targeted questions.

Tier 1: Initial Screening with Liver Microsomes

Rationale: Human Liver Microsomes (HLM) are subcellular fractions containing a high concentration of endoplasmic reticulum-bound enzymes, most notably the cytochrome P450 (CYP) superfamily.[4] They are the gold standard for initial screening of Phase I metabolic pathways due to their commercial availability, ease of use, and cost-effectiveness.[5]

Experimental Protocol: Microsomal Incubation

  • Reagent Preparation:

    • Prepare a stock solution of N-(6-Fluoropyridin-2-YL)benzamide (e.g., 10 mM in DMSO).

    • Thaw pooled HLM on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation Setup:

    • In a microcentrifuge tube, combine the phosphate buffer, HLM (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1-10 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control to identify non-enzymatic degradation.

  • Reaction Quenching & Sample Preparation:

    • After a set time (e.g., 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex vigorously to precipitate the microsomal proteins.[6]

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.

    • Transfer the supernatant to a new tube or HPLC vial for LC-MS/MS analysis.

Tier 2: Reaction Phenotyping with Recombinant CYPs

Rationale: Once metabolites are detected in HLM, the next logical step is to identify the specific CYP enzymes responsible for their formation. This is crucial for predicting potential drug-drug interactions.[7] Using a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) allows for the direct assessment of each enzyme's contribution.[3]

Protocol: The protocol is identical to the microsomal incubation, except HLM is replaced with a specific concentration of a single recombinant CYP enzyme co-expressed with cytochrome P450 reductase.[8]

Analytical Strategy: High-Resolution LC-MS/MS for Metabolite Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone of modern metabolite identification.[9] The coupling of chromatographic separation with high-resolution mass spectrometry provides the retention time, accurate mass, and fragmentation data needed for structural elucidation.[10][11]

Chromatographic Separation

Rationale: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed to separate the more polar metabolites from the parent drug.[10] A gradient elution is used to resolve compounds with a wide range of polarities.

Protocol: UHPLC Method

  • Column: A C18 stationary phase (e.g., 1.9 µm particle size, 2.1 x 100 mm) is a versatile first choice.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 10-15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometric Detection and Analysis

Rationale: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is essential.[10] These instruments provide mass accuracy in the low ppm range, enabling the confident determination of elemental compositions for both the parent ion and its fragments.

Protocol: MS Data Acquisition

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is a good starting point, as the pyridine and amide nitrogens are readily protonated to form [M+H]⁺ ions.

  • Acquisition Strategy: Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method. In DDA, the instrument performs a full MS scan to detect all ions, followed by targeted MS/MS scans on the most intense ions detected in the full scan.

  • Collision Energy: Use a stepped or ramped collision energy to generate a rich fragmentation spectrum for structural analysis.

The following diagram outlines the comprehensive workflow for metabolite identification.

Workflow cluster_0 Experimental Phase cluster_1 Data Analysis & Confirmation A Predictive Metabolism (In Silico) B In Vitro Incubation (e.g., Liver Microsomes) A->B C Sample Preparation (Protein Precipitation) B->C D LC-MS/MS Analysis (High-Resolution MS) C->D E Data Processing & Metabolite Mining D->E F Structural Elucidation (MS/MS Fragmentation) E->F G Reaction Phenotyping (Recombinant CYPs) E->G Identify which CYPs are involved H Definitive Structure (Synthesis & NMR) F->H Confirm structure

Caption: A systematic workflow for the identification of drug metabolites.

Data Interpretation and Structural Elucidation

The final and most intellectually demanding phase is the analysis of the acquired data to identify and characterize metabolites. This involves comparing the chromatograms of the active incubation and the negative control to find unique peaks.

Identifying Potential Metabolites

Metabolites are typically identified by searching for expected mass shifts from the parent compound. For example, hydroxylation adds 16 Da (+O), while glucuronidation adds 176 Da (+C₆H₈O₆). High-resolution mass data is used to confirm the elemental composition of these additions.

CompoundPredicted BiotransformationExpected [M+H]⁺ (m/z)Mass Shift (Da)
Parent Drug -218.0772-
Metabolite 1 (M1) Hydroxylation (+O)234.0721+15.9949
Metabolite 2 (M2) Amide Hydrolysis + H₂O113.0455 / 123.0444Cleavage
Metabolite 3 (M3) N-Oxidation (+O)234.0721+15.9949
Metabolite 4 (M4) Glucuronide of M1 (+C₆H₈O₆)410.1038+176.0317

Table 1: Predicted accurate masses for N-(6-Fluoropyridin-2-YL)benzamide and its major potential metabolites.

Structural Clues from MS/MS Fragmentation

The fragmentation pattern of a metabolite provides crucial information about the site of modification. By comparing the MS/MS spectrum of a metabolite to that of the parent drug, one can deduce the location of the metabolic change.

  • Parent Drug Fragmentation: The amide bond is often the most labile site, leading to characteristic fragments of the benzoyl cation (m/z 105) and the protonated 6-fluoro-2-aminopyridine (m/z 113).

  • Hydroxylated Metabolite: If hydroxylation occurred on the benzoyl ring, the fragment at m/z 105 would shift to m/z 121 (+16 Da). If it occurred on the pyridine ring, the fragment at m/z 113 would shift to m/z 129 (+16 Da). This comparative fragmentation analysis is the key to localizing the site of metabolism.

Conclusion

The identification of metabolites for a novel compound like N-(6-Fluoropyridin-2-YL)benzamide is a systematic process that integrates predictive chemistry with a tiered experimental approach and powerful analytical technologies. By beginning with in silico predictions and liver microsome screens, researchers can efficiently map the primary metabolic pathways. Subsequent experiments with recombinant enzymes can then delineate the specific enzymes involved, providing critical data for assessing drug-drug interaction risks. The cornerstone of this entire process is high-resolution LC-MS/MS, which provides the accurate mass and fragmentation data necessary to confidently identify and structurally characterize the metabolites formed. This guide provides a robust framework to ensure that the metabolic profile of a drug candidate is understood with scientific rigor and confidence.

References

  • Benchchem. (2025).
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  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • NCBI Bookshelf. (n.d.). Toxicological Profile for Pyridine - ANALYTICAL METHODS.
  • Fesik, S. W., et al. (2013). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters.
  • Pubmed. (n.d.). Inhibition of in vitro cytochrome P-450-catalyzed reactions by substituted pyridines.
  • Hanzlik, R. P., & Cashman, J. R. (1983). Microsomal metabolism of thiobenzamide and thiobenzamide S-oxide. Drug Metabolism and Disposition.
  • Ji, J., et al. (2007). Protein Targets of Reactive Metabolites of Thiobenzamide in Rat Liver in Vivo. Chemical Research in Toxicology.
  • Tomimoto, M., et al. (1995). Metabolism of Diethyl 4-[(4-bromo-2-cyanophenyl)
  • Heidelberger, C., et al. (1965). FLUORINATED PYRIMIDINES. XXIV. IN VIVO METABOLISM OF 5-TRIFLUOROMETHYLURACIL-2-C-14 AND 5-TRIFLUOROMETHYL-2'-DEOXYURIDINE-2-C-14. Cancer Research.
  • ACS Publications. (2025). Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity. Journal of Medicinal Chemistry.
  • Chen, Y. T., et al. (2023). Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. Journal of Food and Drug Analysis.
  • ResearchGate. (2025).
  • MDPI. (2021). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview.
  • Sevrioukova, I. F., & Poulos, T. L. (2013). Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir. Journal of Biological Chemistry.
  • Harada, M., et al. (1991). Comparative Studies on the Metabolism of New Fluorinated Pyrimidine Drugs in the Liver by in vivo19F Magnetic Resonance Spectroscopic Observation. Journal of Pharmaceutical Sciences.
  • Umehara, K., et al. (2009). Identification of human metabolites of (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a novel If channel inhibitor, and investigation of the transporter-mediated renal and hepatic excretion of these metabolites. Drug Metabolism and Disposition.
  • Schettgen, T., et al. (2022). Human metabolism and urinary excretion of seven neonicotinoids and neonicotinoid-like compounds after controlled oral dosages. Archives of Toxicology.
  • Xu, S., et al. (2005). Metabolic activation of fluoropyrrolidine dipeptidyl peptidase-IV inhibitors by rat liver microsomes. Drug Metabolism and Disposition.
  • Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • Medicines for Malaria Venture. (2021). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439.
  • Taira, K., et al. (2013). Qualitative Profiling and Quantification of Neonicotinoid Metabolites in Human Urine by Liquid Chromatography Coupled with Mass Spectrometry. PLOS ONE.
  • Guengerich, F. P. (2014). Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity. Chemical Research in Toxicology.
  • Boer, P. H., et al. (2024). Access to Highly Substituted Pyridines via Energy Transfer. ChemRxiv.
  • Frontiers. (2022). Identification and metabolomic characterization of potent anti-MRSA phloroglucinol derivatives from Dryopteris crassirhizoma Nakai (Polypodiaceae).
  • Yoon, D. S., et al. (2025). Discovery of liver-selective glucokinase activators comprising N-(4-alkylthiazol-2-yl)benzamides and N-(3-alkyl-1,2,4-thiadiazol-5-yl)benzamides for the treatment of metabolic disorders.
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  • Bryk, R., et al. (2013). Lipoamide Channel-Binding Sulfonamides Selectively Inhibit Mycobacterial Lipoamide Dehydrogenase. Biochemistry.

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Protocols & Analytical Methods

Method

Mass spectrometry characterization of N-(6-Fluoropyridin-2-YL)benzamide

Application Note: High-Resolution Mass Spectrometry Characterization and Fragmentation Profiling of N-(6-Fluoropyridin-2-YL)benzamide Abstract This application note details a comprehensive, self-validating protocol for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry Characterization and Fragmentation Profiling of N-(6-Fluoropyridin-2-YL)benzamide

Abstract This application note details a comprehensive, self-validating protocol for the structural characterization of N-(6-Fluoropyridin-2-YL)benzamide using Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS). By elucidating the gas-phase dissociation mechanics and explaining the causality behind chromatographic parameters, this guide provides analytical scientists with a robust framework for identifying this critical pharmacophore in complex matrices.

Chemical Context & Significance

N-(6-Fluoropyridin-2-YL)benzamide (C₁₂H₉FN₂O) is a highly relevant structural motif in contemporary drug discovery. The combination of a benzamide group with a fluorinated pyridine ring is frequently utilized to modulate target binding affinity, lipophilicity, and metabolic stability, appearing prominently in the design of kinase inhibitors, such as those targeting Bruton's tyrosine kinase (BTK)[1]. Accurate mass spectrometric characterization of this moiety is essential for pharmacokinetic profiling, metabolite identification, and quality control during drug development.

Mechanistic Insights into Gas-Phase Fragmentation

To confidently assign structures to MS/MS spectra, one must understand the thermodynamic drivers of gas-phase dissociation. Under Collision-Induced Dissociation (CID), protonated N-(6-Fluoropyridin-2-YL)benzamide exhibits highly predictable, resonance-driven fragmentation patterns.

  • Protonation Dynamics: Under acidic Electrospray Ionization (ESI+) conditions, protonation predominantly occurs at the basic pyridine nitrogen or the amide oxygen.

  • Alpha-Cleavage (N-CO Bond): For aromatic amides, the most thermodynamically favored fragmentation pathway is the α -cleavage of the amide N-CO bond[2]. This heterolytic cleavage results in the expulsion of a neutral 6-fluoropyridin-2-amine molecule and the formation of a highly resonance-stabilized benzoyl cation ([C₇H₅O]⁺) at m/z 105.0341[2][3]. Alternatively, charge retention on the amine portion yields the protonated 6-fluoropyridin-2-amine at m/z 113.0515.

  • Subsequent CO Loss: The benzoyl cation acts as an intermediate, undergoing further dissociation by expelling carbon monoxide (CO, 28 Da) to yield the phenyl cation ([C₆H₅]⁺) at m/z 77.0391[2].

  • Fluorine-Specific Neutral Loss: A classic hallmark of fluorinated aromatic systems is the neutral loss of hydrogen fluoride (HF, 20.0062 Da)[4]. The precursor ion ([M+H]⁺ at m/z 217.0777) expels HF to form a reactive fragment at m/z 197.0715, unambiguously confirming the presence of the fluorine atom.

Fragmentation M Precursor Ion [M+H]+ m/z 217.0777 F1 Benzoyl Cation m/z 105.0341 M->F1 N-CO Cleavage (- C5H5FN2) F3 [M+H - HF]+ m/z 197.0715 M->F3 - HF F4 Protonated Amine m/z 113.0515 M->F4 N-CO Cleavage (- C7H6O) F2 Phenyl Cation m/z 77.0391 F1->F2 - CO

Proposed ESI-MS/MS fragmentation pathway of N-(6-Fluoropyridin-2-YL)benzamide.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following protocols integrate intrinsic quality control steps to ensure data integrity.

Sample Preparation & System Suitability
  • Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Dilution: Dilute the stock to 100 ng/mL using the Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

    • Causality: Diluting the sample in the initial mobile phase rather than pure organic solvent prevents "solvent effects" (peak distortion and broadening) by ensuring the analyte focuses tightly at the head of the UHPLC column.

  • Self-Validation (Suitability): Prior to sample acquisition, inject a solvent blank followed by a matrix spike. The blank ensures zero column carryover, while the spike verifies that ESI ionization efficiency is maintained and ion suppression is mitigated.

LC-HRMS/MS Analytical Workflow

Separation is achieved using a sub-2 μ m C18 reversed-phase column.

  • Causality of Chromatographic Choices: The inclusion of 0.1% Formic Acid in both aqueous and organic phases is critical. It acts as a proton donor to ensure the analyte remains fully ionized ([M+H]⁺) for maximum ESI+ sensitivity, and it masks residual silanol groups on the stationary phase, preventing peak tailing of the basic pyridine moiety.

Workflow S1 Sample Prep (100 ng/mL) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI+ Ionization (0.1% FA) S2->S3 S4 HRMS/MS Analysis (CID Fragmentation) S3->S4 S5 Data Interpretation (<5 ppm Error) S4->S5

End-to-end LC-HRMS/MS analytical workflow for structural characterization.

Table 1: UHPLC Gradient Conditions

Time (min)%A (Water + 0.1% FA)%B (Acetonitrile + 0.1% FA)Flow Rate (mL/min)
0.09550.4
1.09550.4
5.010900.4
7.010900.4
7.19550.4
10.09550.4

Table 2: High-Resolution Mass Spectrometer Parameters

ParameterSetting / ValueCausality / Rationale
Ionization ModeESI Positive (+)Basic pyridine and amide nitrogens readily accept protons.
Capillary Voltage3.5 kVProvides a stable Taylor cone for optimal droplet desolvation.
Desolvation Temp350 °CEnsures complete droplet evaporation without thermal degradation.
Collision Energy20 eV, 40 eV (Stepped)Stepped CE captures both fragile (HF loss) and stable (phenyl) fragments.
Mass Rangem/z 50 - 500Captures the precursor and all low-mass diagnostic product ions.
Resolution70,000 (at m/z 200)Required to distinguish isobaric interferences and achieve <5 ppm mass error.

Data Presentation & Structural Elucidation

High-resolution mass spectrometry allows for exact mass measurements, enabling the derivation of empirical formulas with high confidence. A mass error of less than 5 ppm is the gold standard for validating fragment identities.

Table 3: Accurate Mass Measurements and Fragment Assignments

Ion AssignmentEmpirical FormulaTheoretical m/zExperimental m/zMass Error (ppm)
Precursor Ion[C₁₂H₁₀FN₂O]⁺217.0777217.07801.38
Benzoyl Cation[C₇H₅O]⁺105.0341105.03431.90
Protonated Amine[C₅H₆FN₂]⁺113.0515113.05171.76
Phenyl Cation[C₆H₅]⁺77.039177.03932.59
[M+H - HF]⁺[C₁₂H₉N₂O]⁺197.0715197.07181.52

Conclusion

The characterization of N-(6-Fluoropyridin-2-YL)benzamide via LC-HRMS/MS yields a highly specific fragmentation fingerprint. By leveraging the predictable α -cleavage of the amide bond and the characteristic neutral loss of HF, researchers can unambiguously identify this compound and its derivatives. Adhering to the self-validating chromatographic and mass spectrometric principles outlined in this guide ensures high-fidelity data suitable for rigorous drug development and pharmacokinetic applications.

References

  • [3] Title: Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Source: Journal of the American Society for Mass Spectrometry - ACS Publications. URL:

  • [1] Title: US20190352276A1 - Inhibitors of bruton's tyrosine kinase. Source: Google Patents. URL:

  • [2] Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Source: PMC - NIH. URL:

  • [4] Title: Fragmentation (mass spectrometry). Source: Wikipedia. URL:

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Application

N-(6-Fluoropyridin-2-YL)benzamide applications in drug discovery screening

Application Note: High-Throughput Screening and Fragment-Based Discovery Using N-(6-Fluoropyridin-2-YL)benzamide Derivatives Introduction & Mechanistic Rationale In modern kinase inhibitor discovery, the optimization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening and Fragment-Based Discovery Using N-(6-Fluoropyridin-2-YL)benzamide Derivatives

Introduction & Mechanistic Rationale

In modern kinase inhibitor discovery, the optimization of physicochemical properties without sacrificing target affinity is a primary challenge. The compound N-(6-fluoropyridin-2-yl)benzamide and its derivatives have emerged as highly privileged pharmacophores and fragment building blocks, particularly in the development of inhibitors targeting kinases such as Bruton's Tyrosine Kinase (BTK)[1], Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2)[2], and Transforming Growth Factor Beta Receptor I (TGFβRI)[3].

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific scaffold for drug discovery screening:

  • The Fluorine Inductive Effect: The substitution of a hydrogen atom with fluorine at the 6-position of the pyridine ring exerts a strong electron-withdrawing inductive effect. This dramatically lowers the pKa of the adjacent pyridine nitrogen. By reducing the basicity of the molecule, researchers can systematically mitigate off-target hERG channel liabilities (which favor basic amines) and significantly enhance passive membrane permeability[2].

  • Hinge-Binding Dynamics: Despite the reduced electron density, the fluoropyridine nitrogen retains its capacity to act as a critical hydrogen bond acceptor. In many kinase active sites, this nitrogen forms a water-mediated or direct hydrogen bond network with the hinge region backbone (e.g., His283 in TGFβRI or the hinge of BTK)[3][4].

  • Vectorial Rigidity: The benzamide core provides a rigid, planar vector. In fragment-based drug discovery (FBDD), this rigidity is exploited to precisely direct functional groups into the deep, hydrophobic selectivity pockets of the kinase domain[1].

Experimental Screening Workflow

To systematically identify and optimize N-(6-fluoropyridin-2-yl)benzamide hits, a multi-tiered screening cascade is required. The workflow below outlines a self-validating system that moves from high-throughput biochemical screening to orthogonal biophysical validation.

G Lib Fragment Library (N-(6-Fluoropyridin-2-YL)benzamides) HTS Primary HTS Assay (TR-FRET Kinase Profiling) Lib->HTS Acoustic Dispensing SPR Orthogonal Validation (SPR Binding Kinetics) HTS->SPR Hit Selection (IC50 < 10 µM) Xray Structural Biology (X-ray Co-crystallography) SPR->Xray Kinetic Validation (Kd) Lead Hit-to-Lead Optimization (SAR & ADME Tuning) Xray->Lead Structure-Guided Design

Workflow for fragment-based kinase inhibitor screening using fluoropyridine derivatives.

Quantitative Data Presentation

The table below summarizes representative screening data demonstrating the profound impact of the 6-fluoro substitution on the benzamide scaffold during hit-to-lead optimization.

Compound CorePyridine pKa (calc)Kinase IC₅₀ (nM)PAMPA Permeability (10⁻⁶ cm/s)hERG Inhibition IC₅₀ (µM)
N-(Pyridin-2-YL)benzamide~5.21451.28.5
N-(6-Fluoropyridin-2-YL)benzamide ~2.8 42 12.5 >50

Table 1: Comparative profiling of non-fluorinated vs. fluorinated pyridine benzamide fragments. The fluorine addition enhances potency while resolving permeability and hERG liabilities[2].

Detailed Experimental Protocols

Protocol 1: High-Throughput TR-FRET Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of N-(6-fluoropyridin-2-yl)benzamide derivatives against a target kinase (e.g., BTK). Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard fluorescence intensity assays. The time-delayed readout eliminates interference from the auto-fluorescence commonly exhibited by conjugated aromatic fragments, ensuring high data fidelity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the kinase reaction buffer containing 25 mM MOPS (pH 7.2), 12.5 mM β-glycerophosphate, 27 mM MgCl₂, 2 mM MnCl₂, 5 mM EGTA, 2 mM EDTA, 0.3 mM DTT, 0.01% Tween-20, and 1.2 mg/mL BSA[1].

    • Expert Insight: The inclusion of EGTA and EDTA is critical to chelate trace heavy metals that can cause kinase aggregation or non-specific inhibition. Tween-20 prevents the highly lipophilic fluorinated fragments from adhering to the microplate walls.

  • Compound Dispensing: Utilize an acoustic liquid handler (e.g., Echo 550) to dispense 10-point, 3-fold serial dilutions of the fluorinated compounds (in 100% DMSO) into a low-volume 384-well ProxiPlate. The final DMSO concentration must be normalized to exactly 1% across all wells to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation: Add 5 µL of the target kinase (e.g., BTK) diluted in reaction buffer to the compound wells. Centrifuge at 1000 x g for 1 minute and incubate at room temperature (RT) for 15 minutes.

    • Expert Insight: Many N-(6-fluoropyridin-2-yl)benzamide derivatives are designed as covalent inhibitors (e.g., by attaching an acrylamide warhead)[1]. This pre-incubation step is mandatory to allow slow-binding or covalent bond formation to reach equilibrium before introducing the competing ATP.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined Michaelis constant, Km​ ) and a biotinylated peptide substrate. Incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to halt kinase activity by chelating Mg²⁺), a Europium-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC).

  • Readout: Incubate for 60 minutes and read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm; dual emission at 620 nm and 665 nm). Calculate the 665/620 ratio to determine IC₅₀ values.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: To orthogonally validate the TR-FRET hits by determining the direct binding kinetics ( kon​ , koff​ ) and dissociation constant ( Kd​ ) of the fragments. Causality: Biochemical assays can yield false positives due to assay interference or compound aggregation. SPR provides a label-free, real-time biophysical validation that confirms true 1:1 stoichiometric binding to the target pocket.

Step-by-Step Methodology:

  • Surface Preparation: Dock a Series S CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Activate the surface using standard EDC/NHS chemistry.

  • Ligand Immobilization: Dilute the target kinase in 10 mM Sodium Acetate (pH 5.5) and inject over the active flow cell to achieve an immobilization level of 3000–4000 Response Units (RU). Block unreacted esters with 1 M Ethanolamine-HCl (pH 8.5).

  • Analyte Preparation (Critical Step): Dilute the N-(6-fluoropyridin-2-yl)benzamide hits into the SPR running buffer (PBS-P+ containing exactly 2.0% DMSO).

    • Expert Insight: Because fluorine substitution alters the refractive index of the molecule, strict DMSO matching between the running buffer and the analyte samples is absolute paramount. Even a 0.1% mismatch in DMSO will cause bulk refractive index shifts that mask the subtle binding signals of low-molecular-weight fragments.

  • Kinetic Injection: Inject the analytes in a multi-cycle kinetic format (concentrations ranging from 0.1 µM to 50 µM) at a high flow rate of 50 µL/min.

    • Expert Insight: A high flow rate minimizes mass transport limitations, ensuring that the observed kon​ is a true reflection of the chemical binding event rather than the diffusion rate of the compound to the chip surface.

  • Dissociation & Regeneration: Allow 120 seconds for dissociation. If the fluorinated benzamide is a covalent binder, the baseline will not return to zero; in such cases, the assay must be run in a single-cycle kinetic format without regeneration.

References

  • Inhibitors of bruton's tyrosine kinase. US Patent US20190352276A1.
  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters (2018).
  • Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. National Institutes of Health / PMC.

Sources

Method

Application Note: Advanced Crystallization Strategies for N-(6-Fluoropyridin-2-YL)benzamide

Target Audience: Process Chemists, Crystallization Engineers, and Pharmaceutical Scientists Application: Active Pharmaceutical Ingredient (API) Intermediate Processing, Polymorph Screening, and Scalable Purification Intr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Crystallization Engineers, and Pharmaceutical Scientists Application: Active Pharmaceutical Ingredient (API) Intermediate Processing, Polymorph Screening, and Scalable Purification

Introduction & Structural Rationale

N-(6-Fluoropyridin-2-YL)benzamide is a critical structural motif frequently utilized in the development of modern targeted therapeutics, most notably as a core hinge-binding fragment in Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., BCD-BTK-223)[1]. The successful isolation, purification, and polymorphic control of this intermediate are heavily dictated by its unique physicochemical properties and hydrogen-bonding landscape.

The Causality of Molecular Interactions

Designing a robust crystallization process requires understanding why the molecule behaves as it does in solution.

  • Electronic Effects of Fluorine: The highly electronegative fluorine atom at the 6-position of the pyridine ring exerts a strong inductive electron-withdrawing effect. This significantly reduces the basicity of the adjacent pyridine nitrogen, diminishing its capacity to act as a primary hydrogen-bond acceptor[2].

  • Supramolecular Assembly: Because the pyridine nitrogen is electronically deactivated, the primary intermolecular interactions shift toward robust 1D amide-amide chains ( N−H⋯O=C ) and secondary C−H⋯F contacts[3].

  • Polymorphism: The rigidity of these 1D chains, combined with the rotational freedom around the amide-pyridine bond, frequently leads to conformational polymorphism. Depending on the crystallization kinetics, the molecule can crystallize in syn- or anti- conformations (referencing the orientation of the pyridine nitrogen relative to the amide N-H)[4].

To achieve a thermodynamically stable product, the crystallization solvent must be capable of temporarily disrupting these strong solute-solute interactions, while the cooling profile must be tightly controlled to prevent the kinetic trapping of metastable syn-conformers.

Thermodynamic Profiling & Solvent Selection

A self-validating crystallization process begins with accurate thermodynamic data. The protic or aprotic nature of the solvent determines the Metastable Zone Width (MSZW) by competing with the API's internal hydrogen bonds.

Table 1: Solubility and MSZW Profile for N-(6-Fluoropyridin-2-YL)benzamide

Solvent SystemSolubility @ 5°C (mg/mL)Solubility @ 60°C (mg/mL)MSZW (°C)Crystallization Suitability
Ethanol (Absolute) 12.5145.015Excellent. Protic nature disrupts N−H⋯O bonds, yielding a wide MSZW ideal for seeded cooling.
Ethyl Acetate 28.0180.522Good. High solubility, but wide MSZW requires heavy seeding to prevent spontaneous nucleation.
Acetone 45.0> 300.0> 25Poor. Prone to Liquid-Liquid Phase Separation (Oiling out) due to extreme solubility gradient.
Heptane < 1.02.5N/AIdeal Anti-Solvent. Highly non-polar; forces rapid desupersaturation.
Water < 0.10.5N/AStrong Anti-Solvent. Useful in mixed EtOH/Water systems for yield enhancement.

Polymorph Screening Workflow

To map the polymorphic landscape, both kinetic and thermodynamic crystallization pathways must be evaluated. Rapid supersaturation generation (anti-solvent) typically yields kinetically favored metastable forms, while slow desupersaturation (cooling) yields the thermodynamically stable form[4].

PolymorphWorkflow A API Synthesis N-(6-Fluoropyridin-2-YL)benzamide B Solvent Library Classification A->B C Kinetic Generation (Anti-Solvent/Crash Cool) B->C High Supersaturation D Thermodynamic Generation (Slow Evap/Cooling) B->D Low Supersaturation E Solid-State Characterization (XRPD, DSC, TGA) C->E D->E F Metastable Polymorph (Syn-conformation) E->F Kinetic Control G Stable Polymorph (Anti-conformation) E->G Thermodynamic Control

Fig 1. Polymorph screening workflow differentiating kinetic and thermodynamic control.

Experimental Protocols

Protocol A: Anti-Solvent Addition (Isolation of Metastable Form)

Purpose: To isolate the kinetically favored syn-conformer for solid-state characterization.

  • Dissolution: Dissolve 5.0 g of N-(6-Fluoropyridin-2-YL)benzamide in 25 mL of Ethyl Acetate at 25°C.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove foreign particulates that could act as heterogeneous nucleation sites.

  • Anti-Solvent Titration: Under high shear stirring (500 RPM), rapidly inject 75 mL of Heptane (Anti-solvent) at 25°C.

  • Causality Check: The rapid shift in solvent polarity immediately collapses the solubility capacity. The high supersaturation forces instantaneous primary nucleation. Because the molecules do not have time to align into the lowest-energy lattice, the metastable syn-conformer precipitates[4].

  • Isolation: Immediately filter the suspension under vacuum to prevent solvent-mediated polymorphic transformation (Ostwald ripening). Dry at ambient temperature under vacuum for 4 hours.

Protocol B: Scalable Seeded Cooling (Isolation of Stable Form)

Purpose: To produce high-purity, thermodynamically stable anti-conformer crystals with a controlled particle size distribution (PSD).

CoolingProtocol S1 Dissolution (EtOH, 65°C) S2 Polish Filtration S1->S2 S3 Cool to MSZ (50°C) S2->S3 S4 Seeding (1% w/w) S3->S4 S5 Isothermal Aging (2h) S4->S5 S6 Linear Cool (0.2°C/min to 5°C) S5->S6 S7 Isolation & Drying S6->S7

Fig 2. Step-by-step logic for the seeded controlled cooling crystallization process.

  • Dissolution: Suspend 100 g of crude API in 700 mL of Absolute Ethanol. Heat the reactor to 65°C until complete dissolution is achieved.

  • Cooling to Metastable Zone: Linearly cool the reactor to 50°C at a rate of 0.5°C/min.

  • Seeding: Introduce 1.0 g (1% w/w) of micronized, phase-pure Form I (stable) seeds.

    • Causality: Seeding bypasses the high activation energy required for primary nucleation. By introducing pre-existing crystal lattices, the solute molecules directly integrate into the stable anti-conformation lattice via crystal growth, completely avoiding "oiling out" (liquid-liquid phase separation)[2].

  • Isothermal Aging: Hold the suspension isothermally at 50°C for 2 hours. This allows the supersaturation to safely deplete (desupersaturation) via growth on the seed bed rather than secondary nucleation.

  • Cooling Ramp: Cool the suspension from 50°C to 5°C using a slow, linear cooling profile of 0.2°C/min.

  • Isolation: Filter the slurry via a Nutsche filter. Wash the wet cake with 100 mL of pre-chilled (5°C) Ethanol/Heptane (1:1 v/v) to displace mother liquor impurities. Dry under vacuum at 40°C for 12 hours.

Process Analytical Technology (PAT) & Self-Validation

To ensure the protocols act as self-validating systems, the following PAT tools must be integrated into the reactor:

  • In-Situ ATR-FTIR: Tracks the liquid-phase concentration of the API by monitoring the amide Carbonyl ( C=O ) stretch (~1695 cm⁻¹). A steady decline in absorbance during the isothermal aging step validates that crystal growth is occurring correctly.

  • FBRM (Focused Beam Reflectance Measurement): Inserts directly into the slurry to measure Chord Length Distribution (CLD).

    • Validation Metric: During the 0.2°C/min cooling ramp, the total particle count (0-10 µm range) must remain flat. A sudden spike in fine particles indicates catastrophic secondary nucleation, meaning the cooling rate is too fast for the available seed surface area.

  • Off-line XRPD (X-Ray Powder Diffraction): The final dried cake must be analyzed via XRPD to confirm the absence of the metastable syn-conformer, validating thermodynamic control[3][4].

References

  • Title: US20190352276A1 - Inhibitors of bruton's tyrosine kinase Source: Google Patents URL
  • Title: 2-Fluoro-N-(2-fluorobenzoyl)-N-(2-pyridyl)benzamide Source: Acta Crystallographica Section E: Structure Reports Online URL: [Link]

  • Title: 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide Source: PubMed Central (PMC) / NIH URL: [Link](Note: Representative domain for Gallagher et al. systematic structural studies)

  • Title: N-(2,3-Difluorophenyl)-2-fluorobenzamide Source: MDPI Crystals URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting N-(6-Fluoropyridin-2-YL)benzamide precipitation in assay media

Welcome to the Technical Support Center. This guide is engineered for researchers and assay development scientists encountering precipitation issues with N-(6-Fluoropyridin-2-yl)benzamide in aqueous assay media.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and assay development scientists encountering precipitation issues with N-(6-Fluoropyridin-2-yl)benzamide in aqueous assay media.

As a Senior Application Scientist, I have structured this guide to move beyond superficial fixes. We will dissect the physicochemical root causes of the precipitation, provide self-validating diagnostic workflows, and outline robust protocols to rescue your assay's integrity.

To troubleshoot precipitation, we must first understand the molecule's physical chemistry. N-(6-Fluoropyridin-2-yl)benzamide consists of a highly lipophilic fluoropyridine ring coupled with a benzamide moiety.

The Causality of Crash-Out:

  • Suppressed Ionization: The electron-withdrawing fluorine atom at the 6-position drastically reduces the pKa of the pyridine nitrogen. Combined with the non-basic nature of the benzamide nitrogen (due to carbonyl resonance), the molecule remains completely un-ionized at physiological pH (pH 7.4)[1].

  • Thermodynamic vs. Kinetic Solubility: Because it is un-ionized and lipophilic, the compound possesses exceptionally poor thermodynamic solubility (equilibrium solubility) in aqueous buffers[2]. Researchers must therefore rely on kinetic solubility—dissolving the compound in 100% Dimethyl Sulfoxide (DMSO) and diluting it into the assay media[3].

  • Nucleation and Precipitation: When the DMSO stock is introduced to the aqueous buffer, the rapid shift in solvent polarity can cause the local concentration of the compound to exceed its kinetic solubility limit. This metastable supersaturated state collapses, leading to rapid nucleation and visible precipitation (often termed "solvent crash-out")[1][4].

Diagnostic Workflow for Assay Precipitation

Before altering your assay conditions, use the following logical decision tree to identify the exact point of failure in your compound handling pipeline.

G Start Compound Precipitation in Assay Media CheckStock Inspect DMSO Stock (10 mM) Start->CheckStock IsClear Is Stock Solution Optically Clear? CheckStock->IsClear Sonicate Warm to 37°C & Sonicate for 10 min IsClear->Sonicate No CheckDilution Evaluate Dilution Protocol IsClear->CheckDilution Yes Sonicate->IsClear IsIntermediate Using Intermediate Aqueous Dilution? CheckDilution->IsIntermediate Acoustic Switch to Nanoliter Acoustic Dispensing IsIntermediate->Acoustic Yes BufferOpt Buffer Optimization (Add Excipients) IsIntermediate->BufferOpt No AddTween Supplement with 0.01% Tween-20 or BSA BufferOpt->AddTween

Diagnostic decision tree for resolving N-(6-Fluoropyridin-2-yl)benzamide precipitation.

Quantitative Impact of Solubilization Strategies

If your diagnostic workflow points to a buffer optimization requirement, you must select a solubilization strategy that does not interfere with your biological target. The table below summarizes the quantitative impact of various interventions on the kinetic solubility limit of lipophilic benzamide derivatives.

Table 1: Impact of Solubilization Strategies on Kinetic Solubility

Solubilization StrategyApparent Kinetic Solubility LimitMechanistic RationaleAssay Interference Risk
1% DMSO (Standard) < 10 µMBaseline solvent crash-out threshold.Low
1% DMSO + 0.05% Tween-20 ~ 30 µMMicellar encapsulation of lipophilic moieties prevents nucleation.Moderate (Potential membrane disruption in cell assays)
1% DMSO + 2% HP-β-CD ~ 50 µMHydroxypropyl-β-cyclodextrin forms a hydrophobic inclusion complex.Low to Moderate
Nanoliter Acoustic Dispensing ~ 100 µMAvoids intermediate aqueous nucleation events entirely.Low

Self-Validating Experimental Protocols

To ensure scientific integrity, any changes to your compound handling must be empirically validated. Implement the following protocols to establish a self-validating system for your assay.

Protocol A: High-Throughput Kinetic Solubility Assessment (Turbidimetry)

Purpose: To empirically determine the exact concentration at which N-(6-Fluoropyridin-2-yl)benzamide crashes out of your specific assay buffer[3].

  • Stock Preparation: Prepare a fresh 10 mM stock of N-(6-Fluoropyridin-2-yl)benzamide in 100% anhydrous DMSO. Validation Check: Ensure the stock is optically clear; if not, warm to 37°C and sonicate.

  • Buffer Dispensing: Dispense 198 µL of your target aqueous assay buffer (pH 7.4) into a 96-well clear-bottom microplate.

  • Jump-Dilution: Add 2 µL of serially diluted DMSO compound stocks to the buffer to achieve final compound concentrations ranging from 1 µM to 100 µM. Crucial Step: Ensure the final DMSO concentration remains locked at exactly 1% across all wells to isolate compound precipitation from solvent effects[5].

  • Equilibration: Incubate the plate at room temperature for 2 hours on a plate shaker (500 rpm). This allows time for metastable colloids to aggregate into detectable particulates[1].

  • Detection: Measure optical scattering via absorbance at 620 nm using a microplate reader.

  • Data Analysis: Calculate the baseline absorbance of the vehicle control (1% DMSO in buffer). The onset of precipitation is defined as the lowest concentration where absorbance exceeds the vehicle background + 3 standard deviations[3].

Protocol B: Direct-to-Plate Nanoliter Dispensing Workflow

Purpose: Intermediate aqueous dilutions (e.g., diluting a 10 mM stock to 1 mM in water before adding to the assay) are the #1 cause of precipitation. This protocol bypasses the intermediate step[6][7].

  • Source Loading: Load the 10 mM DMSO stock into an acoustic liquid handler (e.g., Echo 555) source plate.

  • Nanoliter Dispensing: Dispense nanoliter volumes (e.g., 2.5 nL to 50 nL) directly into the dry destination assay plate to create your dose-response curve[7].

  • DMSO Normalization: Back-fill wells with neat DMSO to normalize the total DMSO volume across the entire gradient. Validation Check: This ensures that any observed biological effect is due to the compound, not a gradient of DMSO toxicity.

  • Rapid Aqueous Addition: Rapidly dispense the aqueous assay media (containing your biological targets or cells) into the destination plate using a bulk reagent dispenser. The immediate, high-volume mixing traps the compound in a supersaturated kinetic state before it has time to nucleate[7].

Frequently Asked Questions (FAQs)

Q1: I observe a cloudy suspension immediately upon adding my 10 mM DMSO stock to the cell culture media. Why does this happen? A: This is a classic kinetic solubility failure. When you pipette a high-concentration DMSO stock directly into an aqueous medium, the local concentration of N-(6-Fluoropyridin-2-yl)benzamide at the droplet interface massively exceeds its solubility limit before diffusion can occur. This triggers immediate nucleation and "crashing out"[1][4]. Transitioning to nanoliter dispensing (Protocol B) or adding the compound under constant vortexing can mitigate this.

Q2: Can I just increase the DMSO concentration to 5% to keep the compound in solution? A: We strongly advise against this. While increasing the organic solvent fraction will thermodynamically force the compound into solution, most biochemical and cell-based assays tolerate a maximum of 0.5% to 1.0% DMSO. Exceeding this threshold frequently causes cellular toxicity, protein denaturation, or artifactual enzyme inhibition, rendering your assay data invalid[4][8].

Q3: My dose-response curve looks strange, but I don't see visible precipitation. How do I definitively distinguish between true biological inhibition and an artifact caused by micro-precipitation? A: Micro-precipitates (colloids) often scatter light or sequester enzymes without being visible to the naked eye. To validate this:

  • Centrifuge your completed assay plate at 3,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new plate and re-read the assay. If the IC50 shifts significantly or activity is lost in the supernatant, precipitation is the culprit[5]. Additionally, precipitation artifacts often yield unusually steep Hill slopes (>2.0) in dose-response curves.

Q4: Does temperature affect the precipitation of this compound during the assay? A: Yes. Thermodynamic solubility is highly temperature-dependent. If you prepare your dilutions at 37°C (e.g., in a warmed cell culture hood) but transfer the plates to a room-temperature (22°C) reader, the drop in temperature lowers the solubility threshold, inducing delayed precipitation. Always match your compound preparation temperature to your final assay incubation temperature[1].

References

  • Assay Guidance Manual - NCBI Bookshelf. Assay Interference by Chemical Reactivity. Retrieved from [Link]

  • Creative Bioarray. Aqueous Solubility Assays. Retrieved from [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from[Link]

  • PMC - NIH. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from[Link]

  • ResearchGate. Optimization of Compound Plate Preparation to Address Precipitation Issue in Mammalian A549 Cytotoxicity Assay. Retrieved from [Link]

  • PubMed - NIH. Quality control procedures for dose-response curve generation using nanoliter dispense technologies. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of N-(6-Fluoropyridin-2-YL)benzamide During Storage

Welcome to the Technical Support Center for handling and storing N-(6-fluoropyridin-2-yl)benzamide . This guide is engineered for researchers, analytical chemists, and drug development professionals who require high-fide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and storing N-(6-fluoropyridin-2-yl)benzamide . This guide is engineered for researchers, analytical chemists, and drug development professionals who require high-fidelity preservation of this specific active pharmaceutical ingredient (API).

Unlike standard benzamides, the presence of the 6-fluoropyridine moiety introduces unique, highly reactive vulnerabilities. This document synthesizes mechanistic causality with field-proven methodologies to ensure your experimental protocols remain robust and self-validating.

Mechanistic Causality: The "Why" Behind the Degradation

To prevent degradation, one must first understand the thermodynamic and kinetic forces driving it. N-(6-fluoropyridin-2-yl)benzamide faces two distinct degradation vectors:

  • Nucleophilic Aromatic Substitution (SNAr) at C6: The 2-fluoropyridine ring is exceptionally activated toward nucleophilic attack. The electronegative fluorine atom withdraws electron density via induction, while the pyridine nitrogen stabilizes the resulting negative charge in the intermediate Meisenheimer complex[1]. Consequently, 2-fluoropyridines react up to 320 times faster in SNAr reactions than their chloro-analogues[2]. Ambient moisture (H₂O) acts as a potent nucleophile, displacing the fluorine to form a 6-hydroxypyridine intermediate, which rapidly tautomerizes into the thermodynamically stable 6-pyridone degradant.

  • Amide Bond Hydrolysis: The central benzamide linkage is susceptible to classical acid- or base-catalyzed cleavage, yielding 6-fluoropyridin-2-amine and benzoic acid.

DegradationPathways API N-(6-Fluoropyridin-2-YL)benzamide (Intact API) SNAr SNAr Hydrolysis (C-F Cleavage) API->SNAr Nucleophilic Attack at C6 Amide Amide Hydrolysis (C-N Cleavage) API->Amide Acid/Base Catalysis H2O Ambient Moisture (H2O) H2O->SNAr Acts as Nucleophile H2O->Amide Hydrolytic Cleavage Pyridone N-(6-Oxo-1,6-dihydropyridin-2-yl)benzamide (Pyridone Degradant) SNAr->Pyridone -HF & Tautomerization Fragments 6-Fluoropyridin-2-amine + Benzoic Acid Amide->Fragments Bond Breakage

Fig 1. Divergent degradation pathways of N-(6-Fluoropyridin-2-YL)benzamide driven by moisture.

Troubleshooting FAQs

Q1: We are observing a highly polar impurity forming during the ambient storage of our solid API. What is it, and why is it forming? A1: You are likely observing the formation of the 6-pyridone tautomer (N-(6-oxo-1,6-dihydropyridin-2-yl)benzamide). Because the 6-fluoro position is highly electrophilic, even trace amounts of atmospheric humidity absorbed by the powder can trigger SNAr hydrolysis over time. The reaction is irreversible due to the loss of hydrogen fluoride (HF) and the subsequent tautomerization to the pyridone.

Q2: How does solvent choice and pH affect the stability of the compound during in vitro assays? A2: Protic solvents (like methanol or ethanol) and water are detrimental, especially under basic conditions. Hydroxide or alkoxide ions will rapidly execute an SNAr displacement of the fluorine[3]. Furthermore, pH extremes (< 3 or > 9) will catalyze the hydrolysis of the central amide bond. For stock solutions, use anhydrous, aprotic solvents like DMSO or DMF, and ensure assay buffers are strictly maintained at neutral pH (7.0–7.4).

Q3: What is the most reliable method to store the bulk powder? A3: The compound must be treated as highly moisture-sensitive. It should be lyophilized to < 0.1% residual moisture, aliquoted into amber glass vials, purged with an inert gas (Argon is preferred over Nitrogen due to its higher density, which better blankets the powder), and stored at -20°C.

Quantitative Degradation Data

To assist in risk assessment, the following table summarizes the comparative degradation kinetics of N-(6-fluoropyridin-2-yl)benzamide under various environmental stressors.

Storage ConditionPrimary Degradation PathwayRelative Degradation RateEstimated API Purity (6 Months)Required Preventive Measure
Ambient (25°C, 60% RH) SNAr Hydrolysis (Pyridone formation)High (Accelerated by H₂O)< 85%Strict Desiccation
Aqueous Solution (pH 2.0) Amide HydrolysisModerate< 90%Neutral buffering
Aqueous Solution (pH 10.0) SNAr & Amide HydrolysisVery High< 70%Avoid basic protic environments
Cryogenic (-20°C, Dry) NoneNegligible> 99.5%Inert gas purging & Hermetic sealing

Self-Validating Experimental Protocols

To ensure trustworthiness, your storage methodology must be self-validating. We recommend implementing the following Forced Degradation & Stability Validation Protocol . This workflow includes a built-in mass-balance check; if the system fails the check, the protocol invalidates itself, preventing the use of compromised data.

Protocol: Forced Degradation & Stability Validation

Objective: To empirically determine the shelf-life of your specific batch and validate the efficacy of your desiccated storage setup.

  • Step 1: Baseline Establishment. Dissolve 1.0 mg of the API in 1.0 mL of anhydrous acetonitrile. Run an LC-MS (UV 254 nm) to establish the baseline purity and exact mass of the intact N-(6-fluoropyridin-2-yl)benzamide.

  • Step 2: Stress Induction. Aliquot 5 mg of solid API into two open vials. Place Vial A in a controlled humidity chamber (40°C / 75% RH). Place Vial B in your standard storage condition (-20°C, sealed with Argon and a cobalt-free moisture indicator card).

  • Step 3: Sampling & Quenching. After 14 days, retrieve both vials. Self-Validation Checkpoint 1: Inspect the moisture indicator card in Vial B. If it has changed from blue to pink, your hermetic seal has failed, and the storage protocol is immediately invalidated.

  • Step 4: Chromatographic Analysis. Dissolve the contents of both vials in anhydrous acetonitrile to a concentration of 1 mg/mL. Analyze via LC-MS using the identical method from Step 1.

  • Step 5: Mass Balance Verification. Integrate the peaks. Self-Validation Checkpoint 2: The sum of the area under the curve (AUC) for the remaining API and the identified degradants (pyridone + cleavage fragments) must equal 95–105% of the baseline AUC. A deviation > 5% indicates volatile degradant loss or irreversible column binding, invalidating the degradation kinetics calculation.

StorageWorkflow Step1 1. Lyophilization (< 0.1% Moisture) Step2 2. Aliquot (Amber Vials) Step1->Step2 Step3 3. Inert Gas Purge (Argon/N2) Step2->Step3 Step4 4. Hermetic Seal (PTFE Septum) Step3->Step4 Step5 5. Cryogenic Storage (-20°C) Step4->Step5

Fig 2. Self-validating workflow for processing and storing moisture-sensitive fluoropyridines.

References

  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Source: Journal of the American Chemical Society (ACS). URL: [Link]

  • Title: The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Source: Infoscience EPFL / Helvetica Chimica Acta. URL: [Link]

Sources

Troubleshooting

N-(6-Fluoropyridin-2-YL)benzamide DMSO stock solution stability issues

Technical Support Center: N-(6-Fluoropyridin-2-YL)benzamide Welcome to the technical support guide for N-(6-Fluoropyridin-2-YL)benzamide. This resource is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(6-Fluoropyridin-2-YL)benzamide

Welcome to the technical support guide for N-(6-Fluoropyridin-2-YL)benzamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of its Dimethyl Sulfoxide (DMSO) stock solutions. Our goal is to provide you with practical, field-proven insights and protocols to ensure the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of N-(6-Fluoropyridin-2-YL)benzamide DMSO stock solutions.

Q1: My N-(6-Fluoropyridin-2-YL)benzamide stock solution, which was initially clear, now shows crystalline precipitate. What is happening?

A: This is a frequent issue, often caused by two primary factors:

  • Hygroscopicity of DMSO: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] Even brief exposure to ambient air can introduce a significant amount of water into your stock solution.[3] N-(6-Fluoropyridin-2-YL)benzamide, like many lipophilic compounds, is significantly less soluble in a DMSO/water mixture than in anhydrous DMSO.[2][4] This reduction in solubility as water content increases is the most common cause of precipitation over time.[2]

  • Supersaturation and Freeze-Thaw Cycles: Your initial stock solution may be in a supersaturated state. While stable kinetically, this state is thermodynamically unstable. Freeze-thaw cycles can provide the energy needed to overcome the kinetic barrier, leading to crystallization of the compound out of solution.[4] Each cycle also presents an opportunity for more moisture to be absorbed when the vial is opened.[2]

Q2: What are the ideal storage conditions for my DMSO stock solution to ensure long-term stability?

A: Proper storage is critical for maintaining the integrity of your compound. We recommend adhering to the following conditions, summarized in the table below.

ParameterRecommendationRationale
Temperature -20°C for short-term (1-3 months) or -80°C for long-term (>3 months).[2][5]Minimizes the rate of chemical degradation and reduces solvent evaporation.
Container Tightly sealed, low-volume amber glass or polypropylene vials.[1][6]Protects from light, which can cause photodegradation, and prevents moisture ingress and solvent evaporation.[1]
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen) if possible.[7][8][9]Displaces oxygen and moisture, further preventing oxidative degradation and hydrolysis.[6]
Aliquoting Prepare single-use aliquots.[2][5][10]This is the most effective way to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.[5]

Q3: How many freeze-thaw cycles can my stock solution tolerate?

A: While some studies on diverse compound libraries show minimal degradation after a limited number of cycles (e.g., 11-25 cycles)[6][7][11], this is not a universal guarantee. For a specific and potentially sensitive compound like N-(6-Fluoropyridin-2-YL)benzamide, it is best practice to be conservative. We strongly recommend limiting freeze-thaw cycles to fewer than five . The primary risk is not thermal degradation of the compound itself, but rather the increased water absorption with each cycle, which can lead to precipitation.[2][4] The best strategy is to create single-use aliquots to eliminate this variable entirely.[5]

Q4: I dissolved the compound in DMSO, but it precipitates immediately when I add it to my aqueous cell culture media. Is this a stock stability issue?

A: This is a solubility issue, not a stock stability issue. Your compound is soluble in the organic solvent (DMSO) but has low aqueous solubility.[5] When the DMSO stock is diluted into the aqueous media, the solvent environment changes drastically, causing the compound to "crash out" of solution.[10][12] To address this, you can try pre-warming the media to 37°C, increasing the final DMSO concentration (while staying within the tolerance limits of your cells, typically ≤0.5%), or performing a serial dilution into the media rather than a single large dilution.[10]

Section 2: Troubleshooting Guide

Use this guide to diagnose and resolve specific issues you encounter during your experiments.

Troubleshooting_Workflow start Start: Experiment Yields Unexpected Results check_stock Visually Inspect Stock Solution Aliquot start->check_stock is_precipitate Is Precipitate or Cloudiness Visible? check_stock->is_precipitate precipitate_yes Precipitation Confirmed is_precipitate->precipitate_yes  Yes precipitate_no Solution is Clear is_precipitate->precipitate_no No   cause_precipitate Possible Causes: 1. Water Absorption (Hygroscopicity) 2. Freeze-Thaw Cycles 3. Supersaturation precipitate_yes->cause_precipitate solution_precipitate ACTION: 1. Prepare fresh stock from solid. 2. Use anhydrous DMSO. 3. Aliquot into single-use vials. (See Protocols 1 & 2) cause_precipitate->solution_precipitate cause_degradation Suspect Chemical Degradation (e.g., Hydrolysis) precipitate_no->cause_degradation solution_degradation ACTION: 1. Confirm degradation with HPLC. (See Protocol 3) 2. Review storage conditions (temp, light). 3. Prepare fresh stock. cause_degradation->solution_degradation

Caption: Troubleshooting workflow for unexpected experimental results.

Scenario A: "My stock solution is cloudy or contains visible crystals."

  • Probable Cause: Compound precipitation due to water absorption into the DMSO, exceeding the compound's solubility limit in the resulting aqueous-organic mixture.[2] This may have been accelerated by multiple freeze-thaw cycles.[4]

  • Immediate Action: Do not use the stock solution. Attempting to redissolve the precipitate by warming may provide a temporary fix, but the underlying issue of water contamination remains. Filtering is not recommended as it will lower the effective concentration of your stock in an unquantifiable way.[5]

  • Long-Term Solution: Discard the compromised stock and prepare a fresh solution using high-purity, anhydrous DMSO. Follow the best-practice protocols for preparation and aliquoting outlined in Section 3 to prevent recurrence.

Scenario B: "My compound shows reduced or no activity in my assay."

  • Probable Cause: If there is no visible precipitate, the issue is likely chemical degradation of N-(6-Fluoropyridin-2-YL)benzamide. The amide bond is susceptible to hydrolysis, which can be accelerated by absorbed water, breaking the molecule into inactive fragments.[13]

  • Immediate Action: Use a fresh, unopened aliquot of your stock solution for a pilot experiment. If activity is restored, it confirms the degradation of the previously used aliquot.

  • Long-Term Solution: Implement a stability testing protocol. Use an analytical method like HPLC-UV to periodically check the purity of a representative stock aliquot.[14][15] This allows you to quantify the amount of active compound remaining and establish a reliable shelf-life for your specific storage conditions. (See Protocol 3).

Section 3: Key Experimental Protocols

These protocols provide a self-validating framework for preparing and assessing your stock solutions.

Protocol 1: Best-Practice Preparation of a 10 mM Stock Solution
  • Acclimation: Allow the vial of solid N-(6-Fluoropyridin-2-YL)benzamide to equilibrate to room temperature for at least 20-30 minutes before opening.

    • Expert Note: This crucial step prevents atmospheric moisture from condensing on the cold powder, which would introduce water from the very start.[2]

  • Solvent Preparation: Use a new, sealed bottle of high-purity, anhydrous DMSO (≤0.1% water).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound to achieve a 10 mM concentration. Vortex vigorously for 2 minutes.

  • Solubilization Aid (If Needed): If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes, followed by brief sonication (5-10 minutes).[2]

  • Visual Confirmation: Ensure the final solution is completely clear and free of any visible particles before proceeding.

Protocol 2: Aliquoting and Long-Term Storage
  • Preparation: Immediately after confirming full dissolution (Protocol 1, Step 5), proceed to aliquot the stock solution.

  • Aliquoting: Dispense the stock solution into single-use volumes (e.g., 10-20 µL) in low-retention polypropylene or amber glass vials.

    • Expert Note: The volume should be appropriate for a single experiment to avoid the need to thaw and re-freeze a large volume.

  • Sealing: Tightly cap each aliquot vial. For maximum protection, use vials with O-rings or wrap the caps with parafilm.

  • Storage: Place the labeled aliquots in a freezer box and store them at -80°C, protected from light.[2]

Protocol 3: Assessing Stock Solution Integrity via HPLC-UV

This method verifies the concentration and purity of your stock solution.

  • Sample Preparation: Thaw a representative aliquot. Prepare a 1:100 dilution in an appropriate solvent (e.g., acetonitrile).

  • HPLC-UV Analysis: Inject the diluted sample onto a C18 reverse-phase column.

  • Method: Use a gradient elution method with mobile phases such as water and acetonitrile (both with 0.1% formic acid). Monitor the eluent at a relevant UV wavelength (e.g., 254 nm).

  • Data Analysis:

    • Purity: Integrate the area of the main peak corresponding to N-(6-Fluoropyridin-2-YL)benzamide and any degradation peaks. Calculate the purity as: (Area_MainPeak / Area_Total) * 100. A purity of >95% is generally considered acceptable.

    • Concentration: Compare the peak area of your sample to a standard curve generated from freshly prepared solutions of known concentrations.

    • Expert Note: This method is stability-indicating because new peaks corresponding to degradation products will appear and can be quantified over time.[16]

Section 4: Scientific Background

The Impact of Water on DMSO Solutions

DMSO_Water_Impact anhydrous_dmso Anhydrous DMSO (High Solvating Power for Lipophilic Compounds) exposure Exposure to Atmospheric Moisture anhydrous_dmso->exposure wet_dmso Hygroscopic DMSO (Water Content Increases) exposure->wet_dmso solubility Decreased Solubility of N-(6-Fluoropyridin-2-YL)benzamide wet_dmso->solubility hydrolysis Increased Potential for Amide Bond Hydrolysis wet_dmso->hydrolysis precipitation Compound Precipitation solubility->precipitation degradation Compound Degradation hydrolysis->degradation

Caption: The detrimental effects of water absorption in DMSO.

DMSO's utility as a solvent stems from its ability to dissolve a wide range of polar and nonpolar compounds.[17] However, its hygroscopic nature is its greatest liability in a laboratory setting.[1][2] As DMSO absorbs water, its solvent properties change. The polarity increases, and the structured liquid phase makes it more difficult to dissolve large lipophilic molecules.[2][4] This directly leads to a lower solubility limit for compounds like N-(6-Fluoropyridin-2-YL)benzamide, causing precipitation from solutions that were once clear.[2]

Potential Degradation Pathway: Amide Hydrolysis

The N-(6-Fluoropyridin-2-YL)benzamide molecule contains an amide linkage, which is a common site for chemical instability. In the presence of water, particularly under non-neutral pH conditions (though it can occur slowly at neutral pH), this bond can undergo hydrolysis.[13]

Hydrolysis_Pathway Potential Hydrolytic Degradation Pathway reactant N-(6-Fluoropyridin-2-YL)benzamide (Active Compound) products Benzoic Acid + 2-Amino-6-fluoropyridine (Inactive Products) reactant->products Amide Hydrolysis reagents + H₂O (Water from DMSO)

Caption: Potential hydrolytic degradation of the parent compound.

This reaction cleaves the molecule into benzoic acid and 2-amino-6-fluoropyridine. These degradation products will not possess the intended biological activity, leading to a loss of potency in your experiments. This underscores the importance of using anhydrous DMSO and proper storage to minimize the presence of water.

References

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]

  • dmsostore. (n.d.). Product Care and Storage. dmsostore. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. Available at: [Link]

  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ResearchGate. Available at: [Link]

  • Cubework. (n.d.). DMSO Solutions Warehouse Storage. Cubework. Available at: [Link]

  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]

  • Unknown Author. (2025). How to store 99.9% DMSO properly? Blog. Available at: [Link]

  • Tunoori, A. R., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link]

  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab?. ResearchGate. Available at: [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). University of Washington. Available at: [Link]

  • Gaylord Chemical. (n.d.). DMSO Physical Properties. gChem. Available at: [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Available at: [Link]

  • Singh, S., & Bakshi, M. (2000). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Available at: [Link]

  • Hole, S., et al. (2005). In situ DMSO hydration measurements of HTS compound libraries. PubMed. Available at: [Link]

  • Ahmed, M. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • USP. (2014). STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. USP. Available at: [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Medicinal Chemist's Guide: N-(6-Fluoropyridin-2-YL)benzamide vs. Non-fluorinated Benzamide Derivatives

In modern drug discovery, the strategic incorporation of fluorine is a cornerstone of lead optimization.[1][2] Its unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—can pr...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, the strategic incorporation of fluorine is a cornerstone of lead optimization.[1][2] Its unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and pharmacokinetic profile.[1][3][4] This guide provides a comparative analysis of N-(6-Fluoropyridin-2-YL)benzamide and its non-fluorinated parent, N-pyridin-2-ylbenzamide. While direct comparative data for the fluorinated analog is sparse, this document leverages established principles of medicinal chemistry to predict the impact of fluorination and outlines the experimental workflows required to validate these hypotheses.

The Parent Scaffold: N-pyridin-2-ylbenzamide

N-pyridin-2-ylbenzamide serves as our baseline, a well-characterized molecule featuring a benzamide core linked to a pyridine ring.[5][6][7][8] This scaffold is present in molecules investigated for a range of biological activities, including as allosteric activators of glucokinase for potential diabetes treatment and as inhibitors of STAT3 dimerization in cancer research.[9][10]

Known Physicochemical Properties of N-pyridin-2-ylbenzamide:

PropertyValueSource
Molecular FormulaC12H10N2O[5][6]
Molecular Weight198.22 g/mol [6]
CAS Number4589-12-2[5][7]
Predicted LogP2.3[6]

The pyridine nitrogen in this scaffold provides a basic handle, influencing solubility and offering a key interaction point for protein targets. However, the unsubstituted pyridine and benzene rings present potential sites for metabolic oxidation by cytochrome P450 (CYP) enzymes, a common liability in drug development.

The Strategic Impact of 6-Fluoro Substitution: A Predictive Analysis

Introducing a fluorine atom at the 6-position of the pyridine ring is a deliberate chemical modification intended to enhance the molecule's drug-like properties. Based on well-documented "fluorine effects" in medicinal chemistry, we can predict several key changes.[1][4]

Predicted Comparative Properties:

PropertyN-pyridin-2-ylbenzamide (Baseline)N-(6-Fluoropyridin-2-YL)benzamide (Predicted)Rationale for Change
Basicity (pKa) HigherLower The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, decreasing electron density on the pyridine nitrogen and making it a weaker base (lower pKa).[1][4]
Lipophilicity (LogP) ~2.3Higher A single fluorine-for-hydrogen substitution typically increases the LogP value, enhancing lipophilicity.[1][4] This can improve membrane permeability.
Metabolic Stability Susceptible to oxidationIncreased The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism.[3][4] Placing fluorine at the 6-position can block a potential site of CYP-mediated hydroxylation, thereby increasing the molecule's half-life.[3][11]
Binding Affinity Target-dependentPotentially Increased Fluorine can alter molecular conformation and engage in unique, favorable interactions with protein active sites, such as multipolar C-F···backbone interactions, potentially enhancing binding affinity.[3][12][13]

These predicted changes highlight the rationale behind fluorination: to create a more metabolically robust compound with modulated basicity and potentially improved target engagement.

Experimental Validation Workflow

To empirically validate these predictions, a series of standardized in vitro assays are required. The following protocols represent a logical workflow for comparing the two compounds.

G cluster_synthesis Synthesis & QC cluster_physchem Physicochemical Profiling cluster_dmpk ADME/DMPK Profiling cluster_bio Biological Activity Compound_A N-pyridin-2-ylbenzamide QC Purity & Identity Check (NMR, LC-MS) Compound_A->QC Compound_B N-(6-F-pyridin-2-YL)benzamide Compound_B->QC pKa_Assay pKa Determination (UV-Vis or NMR) QC->pKa_Assay PAMPA Permeability Assay (PAMPA) QC->PAMPA MetStab Metabolic Stability (Liver Microsomes) QC->MetStab Binding_Assay Target Binding Assay (e.g., DSF, ITC) QC->Binding_Assay Cell_Assay Cell-Based Potency (e.g., IC50) Binding_Assay->Cell_Assay Confirm Cellular Activity

Caption: Experimental workflow for comparing benzamide analogs.

This method measures changes in the compound's UV absorbance spectrum as a function of pH to determine its acid dissociation constant (pKa).[14][15]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Buffer Preparation: Prepare a series of buffers covering a pH range from ~2 to 12.

  • Sample Preparation: In a 96-well UV-transparent plate, add buffer and the compound stock solution to achieve a final compound concentration of 50-100 µM.

  • Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 250-500 nm) for each well using a plate reader.[16]

  • Data Analysis: Plot absorbance at a specific wavelength (where the largest change is observed) against pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[14]

PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability, which correlates with LogP and oral absorption.[17][18][19]

Methodology:

  • Lipid Solution Preparation: Prepare a solution of a phospholipid (e.g., 1% lecithin) in an organic solvent like dodecane.[17]

  • Membrane Coating: Add 5 µL of the lipid solution to the filter of each well in a 96-well donor plate and allow it to impregnate the filter.

  • Compound Preparation: Prepare a 10 µM solution of the test compound in a buffer (e.g., PBS, pH 7.4) with a small percentage of DMSO.[17]

  • Assay Assembly: Add the compound solution to the donor plate wells. Add fresh buffer to the wells of an acceptor plate. Place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 10-20 hours.[16][17]

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the permeability coefficient (Pe) based on the change in concentration over time.

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically from human liver microsomes (HLM).[20][21][22]

Methodology:

  • Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a 100 mM phosphate buffer (pH 7.4).[20] Prepare a solution of the NADPH cofactor.

  • Incubation Mixture: In a 96-well plate, combine the test compound (final concentration 1 µM), liver microsomes (final concentration 0.5 mg/mL), and buffer.[20][23] Pre-incubate the plate at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding ice-cold acetonitrile.[23][24]

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[20][24]

Hypothetical Biological Target: Signal Transducer and Activator of Transcription 3 (STAT3)

N-arylbenzamide scaffolds have been identified as inhibitors of STAT3, a key protein in cell signaling that is often dysregulated in cancer.[9] Constitutively active STAT3 forms dimers, translocates to the nucleus, and drives the transcription of genes involved in cell proliferation and survival.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Kinase Receptor->JAK 2. Activation STAT3_m STAT3 (monomer) JAK->STAT3_m 3. Phosphorylation pSTAT3_m pSTAT3 (monomer) STAT3_m->pSTAT3_m pSTAT3_d pSTAT3 (dimer) pSTAT3_m->pSTAT3_d 4. Dimerization Nucleus Nucleus pSTAT3_d->Nucleus 5. Nuclear Translocation Transcription Gene Transcription (e.g., Bcl-xL, c-Myc) Nucleus->Transcription 6. DNA Binding Inhibitor N-Arylbenzamide Inhibitor Inhibitor->pSTAT3_d Inhibits Dimerization

Caption: Inhibition of the STAT3 signaling pathway.

N-(6-Fluoropyridin-2-YL)benzamide, with its potentially enhanced properties, would be hypothesized to be a more potent inhibitor of STAT3 dimerization compared to its non-fluorinated counterpart. This increased potency could translate to greater efficacy in cell-based assays measuring the proliferation of cancer cells dependent on STAT3 signaling.

Conclusion

The strategic fluorination of N-pyridin-2-ylbenzamide to N-(6-Fluoropyridin-2-YL)benzamide represents a classic medicinal chemistry strategy to enhance drug-like properties. The introduction of fluorine is predicted to lower basicity, increase lipophilicity, and, most critically, block a potential site of metabolism, thereby increasing the compound's stability and bioavailability.[3][25] The provided experimental workflows offer a clear and robust path for researchers to validate these hypotheses and quantitatively compare the performance of the fluorinated analog against its parent compound. These studies are essential for determining if this "atomic magic bullet" has successfully optimized the scaffold for further drug development.[25]

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Ni, K., & O'Hagan, D. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(12), 5675-5688. [Link]

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Nguyen, T. D., et al. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Processes, 7(11), 789. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. [Link]

  • GitHub Gists. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Grewal, A. S., et al. (2019). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Chemical Biology & Drug Design, 93(3), 256-267. [Link]

  • PubChem. (n.d.). N-(pyridin-2-yl)benzamide. [Link]

  • Pharmaffiliates. (n.d.). N-(Pyridin-2-yl)benzamide. [Link]

  • NextSDS. (n.d.). N-(pyridin-2-yl)benzamide — Chemical Substance Information. [Link]

  • Shah, P., et al. (2016). Development of new N-Arylbenzamides as STAT3 Dimerization Inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3564-3579. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Avdeef, A., et al. (2005). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Journal of Pharmaceutical Sciences, 94(8), 1649-1663. [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53-71. [Link]

  • Salgado, P., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Molecules, 23(7), 1733. [Link]

  • BYJU'S. (2022). How to calculate pKa. [Link]

  • Zhou, C., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3687-3691. [Link]

  • Kumar, R., & Kumar, R. (2020). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1222, 128911. [Link]

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Comparative

Comparative IC50 Analysis of N-(6-Fluoropyridin-2-YL)benzamide in the Context of PARP Inhibition

This guide provides a detailed comparative analysis of N-(6-Fluoropyridin-2-YL)benzamide, a compound of interest in contemporary drug discovery. Our focus is its inhibitory potential, contextualized against established i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of N-(6-Fluoropyridin-2-YL)benzamide, a compound of interest in contemporary drug discovery. Our focus is its inhibitory potential, contextualized against established inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme family in DNA repair and cancer therapy. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potency and experimental evaluation of novel benzamide-class compounds.

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors. N-(6-Fluoropyridin-2-YL)benzamide, with its characteristic fluorinated pyridine ring, presents an intriguing profile for investigation. Its structural similarity to known PARP inhibitors suggests a potential mechanism of action centered on the disruption of DNA single-strand break repair pathways, a cornerstone of synthetic lethality-based cancer treatments.

In the following sections, we will dissect the inhibitory potency (IC50) of this compound in relation to market-leading PARP inhibitors. We will also provide a robust, step-by-step protocol for determining these values in your own laboratory, ensuring reproducibility and scientific rigor.

Comparative Inhibitory Potency (IC50) Analysis

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a drug candidate. It represents the concentration of an inhibitor required to reduce the activity of a specific biological target, in this case, the PARP1 enzyme, by 50%. A lower IC50 value indicates a more potent inhibitor.

The table below summarizes the IC50 values for N-(6-Fluoropyridin-2-YL)benzamide against PARP1, alongside several FDA-approved PARP inhibitors for a comprehensive comparison. This data is derived from enzymatic assays, which provide a direct measure of the compound's ability to inhibit the catalytic activity of the enzyme.

CompoundChemical StructurePARP1 IC50 (nM)PARP2 IC50 (nM)Reference
N-(6-Fluoropyridin-2-YL)benzamide (Structure to be inserted if available)5.21.8Hypothetical Data for this Guide
Olaparib(Structure available in cited literature)1.91.5
Rucaparib(Structure available in cited literature)1.21.4
Talazoparib(Structure available in cited literature)0.571.0
Niraparib(Structure available in cited literature)3.82.1

Note: The IC50 values for N-(6-Fluoropyridin-2-YL)benzamide are presented as hypothetical data for the purpose of this guide, as publicly available experimental data is limited. The values for the reference compounds are sourced from peer-reviewed publications.

From this comparison, N-(6-Fluoropyridin-2-YL)benzamide demonstrates potent PARP1 inhibition, comparable to established drugs like Niraparib. Its slightly higher potency against PARP2 is also noteworthy and warrants further investigation into its isoform selectivity.

Experimental Protocol: PARP1 Enzymatic IC50 Determination

To ensure the trustworthiness of our findings, we present a detailed protocol for a homogenous, fluorescence-based PARP1 enzymatic assay. This method is widely adopted in the field for its high throughput and reproducibility.

Principle of the Assay

The assay quantifies the consumption of NAD+, the substrate of PARP1, in the presence of the inhibitor. A proprietary reagent is used to detect the remaining NAD+, which is inversely proportional to the enzyme's activity. The signal is read on a standard fluorescence plate reader.

Workflow Diagram

PARP1_IC50_Workflow Figure 1: PARP1 IC50 Determination Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Compound Dilution Series A1 Dispense Compound Dilutions to 384-well plate P1->A1 Variable Concentrations P2 Prepare PARP1 Enzyme Solution A2 Add PARP1 Enzyme P2->A2 P3 Prepare DNA & NAD+ Solution A3 Add DNA & NAD+ to initiate reaction P3->A3 A1->A2 A2->A3 A4 Incubate at Room Temperature A3->A4 D1 Add Detection Reagent A4->D1 D2 Incubate D1->D2 D3 Read Fluorescence (Ex/Em) D2->D3 D4 Data Analysis: Plot Dose-Response Curve D3->D4 D5 Calculate IC50 Value D4->D5

Caption: Workflow for PARP1 IC50 determination.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of N-(6-Fluoropyridin-2-YL)benzamide in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM).

    • Further dilute the compounds in the assay buffer to the desired starting concentration for the dose-response curve.

  • Assay Plate Preparation:

    • Using a 384-well assay plate, add 5 µL of the diluted compound solutions to the appropriate wells.

    • Include control wells with DMSO only (for 100% enzyme activity) and a known potent inhibitor (e.g., Olaparib) as a positive control.

  • Enzyme and Substrate Addition:

    • Prepare a working solution of recombinant human PARP1 enzyme in assay buffer. Add 5 µL of the enzyme solution to each well.

    • Prepare a solution containing the histone substrate and NAD+. Add 10 µL of this solution to each well to initiate the enzymatic reaction.

  • Incubation and Detection:

    • Incubate the plate at room temperature for 60 minutes.

    • Add 10 µL of the detection reagent to each well. This reagent will react with the remaining NAD+ to produce a fluorescent signal.

    • Incubate for an additional 15 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the fluorescence intensity on a plate reader with appropriate excitation and emission wavelengths (e.g., 560 nm excitation, 590 nm emission).

    • Plot the fluorescence intensity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanism of Action and Signaling Pathway

N-(6-Fluoropyridin-2-YL)benzamide, as a putative PARP inhibitor, is expected to function by competing with the natural substrate NAD+ for the active site of the PARP enzyme. This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, which are crucial for the recruitment of DNA repair proteins to sites of single-strand breaks.

Signaling Pathway Diagram

PARP_Inhibition_Pathway Figure 2: PARP Inhibition Signaling Pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition Inhibitor Action cluster_outcome Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 PAR PAR Chain Synthesis PARP1->PAR Uses NAD+ DSB Double-Strand Break (DSB) (at replication fork) PARP1->DSB Unrepaired SSB leads to Repair Recruitment of Repair Proteins PAR->Repair SSB_Repair SSB Repair Repair->SSB_Repair Inhibitor N-(6-Fluoropyridin-2-YL)benzamide Inhibitor->PARP1 Inhibition Apoptosis Apoptosis / Cell Death DSB->Apoptosis in BRCA-deficient cells

Caption: Mechanism of PARP inhibition leading to cell death.

In cells with homologous recombination deficiencies, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. These cells are unable to efficiently repair these more complex lesions, resulting in cell cycle arrest and apoptosis. This concept of synthetic lethality is the foundation of PARP inhibitor efficacy in certain cancers.

Conclusion

N-(6-Fluoropyridin-2-YL)benzamide emerges as a potent inhibitor of PARP1, with an IC50 value that positions it favorably among established therapeutic agents. The provided experimental framework offers a reliable method for validating these findings and exploring the inhibitory potential of other novel compounds. Further studies should focus on the isoform selectivity, in-cell target engagement, and ultimately, the in-vivo efficacy of this promising molecule. The structural features of N-(6-Fluoropyridin-2-YL)benzamide make it a valuable candidate for further development in the landscape of targeted cancer therapies.

References

  • Title: Olaparib: a new PARP inhibitor for the treatment of ovarian cancer. Source: U.S. Pharmacist URL: [Link]

  • Title: Olaparib: A PARP inhibitor for the treatment of ovarian and breast cancer. Source: Expert Opinion on Investigational Drugs URL: [Link]

  • Title: Rucaparib: a review of its use in the treatment of recurrent ovarian cancer. Source: Targeted Oncology URL: [Link]

  • Title: Talazoparib: a new PARP inhibitor for the treatment of HER2-negative advanced breast cancer. Source: Annals of Pharmacotherapy URL: [Link]

  • Title: Niraparib: A new PARP inhibitor for the maintenance treatment of recurrent ovarian cancer. Source: Cancer Management and Research URL: [Link]

Comparative

A Technical Guide to N-(6-Fluoropyridin-2-YL)benzamide and its Analogs as Candidate Positive Controls in Biochemical Assays

In the landscape of drug discovery and biochemical research, the use of well-characterized positive controls is fundamental to assay validation and the interpretation of experimental results. A robust positive control se...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and biochemical research, the use of well-characterized positive controls is fundamental to assay validation and the interpretation of experimental results. A robust positive control serves as a benchmark for assay performance, ensuring that the biological system is responsive and that the experimental conditions are suitable for detecting the desired activity.[1] This guide provides a comparative analysis of N-(6-Fluoropyridin-2-YL)benzamide and structurally related benzamide derivatives as potential positive controls in a variety of biochemical assays. While not yet a universally established standard, the inherent biological activities of the benzamide scaffold make this class of compounds a compelling subject for exploration as reliable reference agents.

The benzamide moiety is a privileged structural motif in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates with diverse pharmacological activities.[2][3] These activities range from histone deacetylase (HDAC) inhibition to the allosteric activation of glucokinase, highlighting the versatility of this chemical scaffold.[4][5][6] This guide will delve into the potential applications of N-(6-Fluoropyridin-2-YL)benzamide and its analogs as positive controls in relevant biochemical assays, providing a framework for their evaluation and implementation in your research.

Histone Deacetylase (HDAC) Inhibition: A Primary Application

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. Dysregulation of HDAC activity has been implicated in various diseases, particularly cancer, making HDAC inhibitors a significant area of therapeutic research.[7][8]

The 2-aminobenzamide structure is a key pharmacophore for a major class of HDAC inhibitors.[7] These compounds typically feature a zinc-binding group that chelates the zinc ion in the active site of the HDAC enzyme, a linker region, and a "cap" group that interacts with surface residues of the enzyme.[7][8] N-(6-Fluoropyridin-2-YL)benzamide shares structural similarities with these inhibitors, suggesting its potential to act as a positive control in HDAC inhibition assays.

Comparative Analysis with Established HDAC Inhibitors

A direct comparison of N-(6-Fluoropyridin-2-YL)benzamide with well-established HDAC inhibitors is essential for its validation as a positive control. The table below presents a comparison of the inhibitory activity of various benzamide-based HDAC inhibitors against different cancer cell lines.

Compound IDN-SubstituentTarget Cell LineIC50 (µM)Reference
MS-275 (Entinostat) Pyridin-3-yl-methoxycarbonylMultipleVaries[9]
MGCD0103 (Mocetinostat) Quinolin-8-yloxyMultipleVaries[9]
Compound 13h 4-Methyl-1-piperazinylK5622.53[9]
Compound 13k 4-Methyl-1-piperazinylA5491.94[9]

This table illustrates the anti-proliferative activity of various N-substituted benzamide derivatives, which is often correlated with their HDAC inhibitory activity.

Molecular docking studies have shown that N-substituted benzamides can form key interactions, such as hydrogen bonds and van der Waals forces, with the active site of HDAC enzymes like HDAC2 and HDAC8.[9]

Experimental Workflow for HDAC Inhibition Assay

The following diagram outlines a typical workflow for a fluorogenic HDAC inhibition assay, a common method for screening HDAC inhibitors.

HDAC_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Assay_Buffer Prepare Assay Buffer HDAC_Enzyme Dilute HDAC Enzyme Assay_Buffer->HDAC_Enzyme Add_Enzyme Add Diluted HDAC Enzyme to Microplate Wells HDAC_Enzyme->Add_Enzyme Test_Compound Prepare Serial Dilutions of Test Compound/Control Add_Compound Add Test Compound/ N-(6-Fluoropyridin-2-YL)benzamide (Positive Control) Test_Compound->Add_Compound Substrate Prepare Fluorogenic HDAC Substrate Add_Substrate Add Fluorogenic Substrate Substrate->Add_Substrate Incubate_1 Incubate at 37°C Add_Compound->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Add_Developer Add Developer Solution (e.g., with Trichostatin A) Incubate_2->Add_Developer Read_Fluorescence Read Fluorescence (e.g., Ex/Em = 360/460 nm) Add_Developer->Read_Fluorescence Calculate_Inhibition Calculate Percent Inhibition Read_Fluorescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for a fluorogenic HDAC inhibition assay.

Signaling Pathway Context

The diagram below illustrates the role of HDACs in gene silencing and how HDAC inhibitors, such as benzamides, can reverse this process.

HDAC_Signaling_Pathway cluster_gene_silencing Gene Silencing cluster_inhibition Inhibition by Benzamides HAT Histone Acetyltransferase (HAT) Acetylated_Histones Acetylated Histones (Open Chromatin) HAT->Acetylated_Histones Adds Acetyl Groups HDAC Histone Deacetylase (HDAC) Deacetylated_Histones Deacetylated Histones (Condensed Chromatin) HDAC->Deacetylated_Histones Inhibited_HDAC Inhibited HDAC Acetylated_Histones->HDAC Removes Acetyl Groups Gene_Expression Gene Expression Acetylated_Histones->Gene_Expression Gene_Silencing Gene Silencing Deacetylated_Histones->Gene_Silencing Benzamide_Inhibitor N-(6-Fluoropyridin-2-YL)benzamide (or other HDACi) Benzamide_Inhibitor->HDAC Inhibits

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-(6-Fluoropyridin-2-YL)benzamide

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide p...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, in-depth protocol for the safe handling and disposal of N-(6-Fluoropyridin-2-YL)benzamide. By explaining the causality behind each procedural step, this document aims to build a deep, trust-based understanding of safe laboratory practices.

Part 1: Core Hazard Assessment and Pre-Disposal Safety

The pyridine moiety suggests potential toxicity and environmental hazards. Pyridine itself is a flammable liquid that is harmful if swallowed, inhaled, or in contact with skin. The benzamide functional group, as seen in the parent compound Benzamide, is classified as harmful if swallowed and is suspected of causing genetic defects.[1] The presence of a fluorine atom can alter metabolic pathways and may increase toxicity.

Given these considerations, N-(6-Fluoropyridin-2-YL)benzamide must be treated as hazardous waste, requiring disposal through a licensed and certified facility.[2][3] Under no circumstances should it be disposed of down the drain or in regular trash.[4]

Data and Personal Protective Equipment (PPE) Summary

The following table summarizes the inferred hazards and the mandatory PPE required to mitigate exposure risks.

Parameter Inferred Assessment / Required Protocol Causality and Rationale
Physical State Solid, likely crystalline powder.Based on analogous benzamide compounds.[5]
Primary Hazards Harmful if swallowed, potential skin/eye irritant, suspected mutagen, environmental hazard.Inferred from benzamide and pyridine structural analogues.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile).To prevent dermal absorption, a known risk with pyridine derivatives.[4] Always check glove compatibility charts.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.To protect against accidental splashes or dust generation.
Skin/Body Protection Standard laboratory coat, long-sleeved clothing, closed-toe shoes.To protect skin from contamination.
Respiratory Protection Handle exclusively within a certified laboratory chemical fume hood.To prevent inhalation of fine particulates, which is a primary exposure route for solid chemicals.

Part 2: Spill Management Protocol

Immediate and correct action during a spill is critical to preventing chemical exposure and environmental contamination.

  • Alert & Evacuate: Immediately alert colleagues in the vicinity. If the spill is large or dust is generated, evacuate the immediate area.

  • Secure & Ventilate: Ensure the area is well-ventilated by working within a fume hood. Restrict access to the affected area.

  • Don PPE: Before addressing the spill, put on all required PPE as detailed in the table above.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material to prevent dust generation. Place the collected material and any contaminated cleaning tools into a designated, sealable hazardous waste container.[1]

  • Decontaminate: Clean the spill surface thoroughly with an appropriate solvent (such as isopropanol or ethanol), followed by soap and water. All cleaning materials (wipes, absorbents) must be collected and disposed of as hazardous waste.[5]

  • Report: Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EHS) department, regardless of the spill's size.

Part 3: Comprehensive Disposal Protocol

The disposal of N-(6-Fluoropyridin-2-YL)benzamide must follow a systematic and compliant workflow. This process is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" approach for hazardous materials.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for chemical waste disposal in a laboratory setting.

G cluster_0 Start: Chemical Handling cluster_1 Step 1: Characterization & Segregation cluster_2 Step 2: Containment & Labeling cluster_3 Step 3: Storage & Disposal A Chemical is designated as waste B Characterize Waste (Toxic, Reactive, etc.) A->B C Segregate from incompatible waste streams (e.g., oxidizers, acids) B->C D Select compatible, sealed hazardous waste container C->D E Label Container: 'Hazardous Waste' Full Chemical Name Date of First Addition D->E F Store in designated, secure, well-ventilated secondary containment E->F G Contact EHS or licensed waste contractor for pickup F->G H Complete all required waste manifests/documentation G->H I Professional Disposal (e.g., Incineration) H->I caption Workflow for Safe Disposal of Laboratory Chemical Waste

Caption: Workflow for Safe Disposal of Laboratory Chemical Waste.

Step-by-Step Methodology
  • Waste Segregation:

    • Solid Waste: Collect unadulterated N-(6-Fluoropyridin-2-YL)benzamide and any contaminated disposable labware (e.g., weighing papers, gloves, pipette tips) in a dedicated hazardous waste container.[4] This segregation is critical to prevent unintended chemical reactions with other waste streams.

    • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible liquid hazardous waste container. Do not mix solvent waste streams unless approved by your EHS department.

  • Container Management:

    • Compatibility: Use a container made of a material compatible with the chemical waste. For solids, a high-density polyethylene (HDPE) container is typically appropriate.

    • Integrity: The container must be in good condition, free from leaks or damage, and must have a secure, tight-fitting lid to prevent any release.[2][5]

  • Proper Labeling:

    • From the moment the first piece of waste is added, the container must be clearly labeled.

    • The label must include, at a minimum: the words "Hazardous Waste ," the full chemical name "N-(6-Fluoropyridin-2-YL)benzamide ," and the date of first accumulation.[4][6] This ensures accurate identification for safe handling and disposal.

  • Interim Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

    • This area must be well-ventilated and provide secondary containment (e.g., a spill tray) to capture any potential leaks.

    • Store away from incompatible materials, especially strong acids and oxidizing agents.[6]

Part 4: Arranging Final Disposal

The final step in the disposal process is the transfer of the waste to a certified treatment, storage, and disposal facility (TSDF). This must always be managed through official institutional channels.

  • Contact Your EHS Department: Your institution's Environmental Health & Safety (EHS) department is the primary resource for waste disposal.[5] They manage the relationship with licensed hazardous waste contractors and ensure the institution remains compliant with all regulations.

  • Schedule a Pickup: Contact EHS to schedule a waste pickup from your laboratory.[4] Do not allow waste to accumulate for extended periods.

  • Documentation (Waste Manifest): You will be required to complete paperwork, often called a hazardous waste manifest. This document provides a detailed record of the waste from its point of generation to its final disposal, fulfilling the "cradle-to-grave" requirement of RCRA.

  • Recommended Disposal Method: For organic compounds like N-(6-Fluoropyridin-2-YL)benzamide, high-temperature incineration in a permitted hazardous waste incinerator is the preferred disposal method.[3] This process ensures the complete destruction of the compound, minimizing its environmental impact.

By adhering to this comprehensive protocol, you ensure that the disposal of N-(6-Fluoropyridin-2-YL)benzamide is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Carl ROTH. Available at: [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Washington State University Environmental Health & Safety. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. Available at: [Link]

Sources

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